molecular formula C10H6N2O2 B068678 5-cyano-1H-indole-2-carboxylic Acid CAS No. 169463-44-9

5-cyano-1H-indole-2-carboxylic Acid

Cat. No.: B068678
CAS No.: 169463-44-9
M. Wt: 186.17 g/mol
InChI Key: AXAUNIVIEFHPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyano-1H-indole-2-carboxylic Acid is a useful research compound. Its molecular formula is C10H6N2O2 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyano-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAUNIVIEFHPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428007
Record name 5-cyano-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169463-44-9
Record name 5-cyano-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-cyano-1H-indole-2-carboxylic acid: Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-cyano-1H-indole-2-carboxylic acid. The information is curated to support research and development activities in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a substituted indole derivative with the molecular formula C₁₀H₆N₂O₂ and a molecular weight of 186.17 g/mol .[1][2] Its chemical structure is characterized by a cyano group at the 5-position and a carboxylic acid group at the 2-position of the indole ring.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₂[3][4][5]
Molecular Weight 186.17 g/mol [1][2]
CAS Number 169463-44-9[1][2][3]
Physical Form Solid[2]
Storage Temperature Room Temperature[2]

Spectroscopic Data

Detailed experimental spectra for this compound are available from various sources.[3][8] General spectroscopic features for carboxylic acids and indole derivatives are well-established:

  • ¹H NMR: The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum, often above 10 ppm. Aromatic protons on the indole ring will exhibit characteristic shifts and coupling patterns.[9][10]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm. The nitrile carbon typically appears between 115-120 ppm.[9][10]

  • IR Spectroscopy: A broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration should be present around 1700 cm⁻¹. The C≡N stretch of the cyano group will appear in the range of 2260-2220 cm⁻¹.

  • Mass Spectrometry: The fragmentation pattern would likely show a prominent molecular ion peak and characteristic losses of water, carbon monoxide, and the carboxylic acid group.

Experimental Protocols

Synthesis

A common and effective method for the synthesis of indole-2-carboxylic acids is the Japp-Klingemann Fischer Indole Synthesis .[9][11][12][13][14][15][16][17][18][19] This multi-step process involves the reaction of a diazonium salt with a β-ketoester, followed by cyclization to form the indole ring.

Detailed Hypothetical Protocol for the Synthesis of Ethyl 5-cyano-1H-indole-2-carboxylate:

  • Diazotization of 4-aminobenzonitrile: 4-aminobenzonitrile is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Japp-Klingemann Reaction: The freshly prepared diazonium salt is then reacted with a β-ketoester, such as ethyl 2-methylacetoacetate, in a basic solution. This reaction yields an intermediate phenylhydrazone.

  • Fischer Indole Synthesis: The resulting phenylhydrazone is cyclized under acidic conditions (e.g., using polyphosphoric acid or a mixture of sulfuric acid and ethanol) with heating to form the ethyl 5-cyano-1H-indole-2-carboxylate.

  • Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Japp_Klingemann_Fischer_Indole_Synthesis 4-aminobenzonitrile 4-aminobenzonitrile Diazonium_Salt Diazonium_Salt 4-aminobenzonitrile->Diazonium_Salt NaNO2, HCl Phenylhydrazone Phenylhydrazone Diazonium_Salt->Phenylhydrazone Japp-Klingemann Reaction beta-Ketoester beta-Ketoester beta-Ketoester->Phenylhydrazone Ethyl_5-cyano-1H-indole-2-carboxylate Ethyl_5-cyano-1H-indole-2-carboxylate Phenylhydrazone->Ethyl_5-cyano-1H-indole-2-carboxylate Fischer Indole Synthesis (Acid, Heat) 5-cyano-1H-indole-2-carboxylic_acid 5-cyano-1H-indole-2-carboxylic_acid Ethyl_5-cyano-1H-indole-2-carboxylate->5-cyano-1H-indole-2-carboxylic_acid Hydrolysis

Japp-Klingemann Fischer Indole Synthesis Workflow
Purification

Purification of the final product can be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.

Representative Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or an ethanol/water mixture).

  • If the solution is colored, treat it with activated charcoal and perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

General HPLC Method:

  • Column: A reverse-phase C18 column is typically used.[11][18][20][21]

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form.[18][21]

  • Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (typically around 220 nm and 280 nm).

Biological Significance and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited in the available literature, the indole-2-carboxylic acid scaffold is a well-recognized pharmacophore present in numerous biologically active molecules. Derivatives have shown activity as:

  • PPARγ partial agonists: A series of aryl indole-2-carboxylic acids have been identified as potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulators, with potential applications in the treatment of type 2 diabetes.[22]

  • HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been designed and synthesized as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. These compounds act by chelating magnesium ions in the active site of the enzyme.[1][23][24][25][26]

  • Allosteric IGF-1R Inhibitors: A related compound, 3-cyano-1H-indole-7-carboxylic acid, has been identified as a nanomolar allosteric inhibitor of the insulin-like growth factor-I receptor (IGF-1R), a target in cancer therapy.[27]

Given these precedents, it is plausible that this compound could exhibit activity at one or more of these targets. Below are generalized diagrams of the signaling pathways associated with these targets.

HIV-1 Integrase Inhibition Workflow

This diagram illustrates the general mechanism of action for HIV-1 integrase inhibitors.

HIV_Integrase_Inhibition HIV_Viral_RNA HIV_Viral_RNA Viral_DNA Viral_DNA HIV_Viral_RNA->Viral_DNA Reverse Transcription Integrase_Complex Integrase_Complex Viral_DNA->Integrase_Complex Integration Integration Integrase_Complex->Integration Blocked_Integration Blocked_Integration Integrase_Complex->Blocked_Integration Host_Cell_DNA Host_Cell_DNA Host_Cell_DNA->Integration Inhibitor 5-cyano-1H-indole- 2-carboxylic acid (Potential Inhibitor) Inhibitor->Blocked_Integration

Mechanism of HIV-1 Integrase Inhibition

IGF-1R Signaling Pathway

This diagram shows a simplified representation of the IGF-1R signaling cascade, which plays a crucial role in cell growth and survival.

IGF1R_Signaling IGF1 IGF1 IGF1R IGF-1 Receptor IGF1->IGF1R IRS_SHC IRS / SHC IGF1R->IRS_SHC Inhibitor 5-cyano-1H-indole- 2-carboxylic acid (Potential Allosteric Inhibitor) Inhibitor->IGF1R PI3K_Akt_Pathway PI3K/Akt Pathway IRS_SHC->PI3K_Akt_Pathway Ras_MAPK_Pathway Ras/MAPK Pathway IRS_SHC->Ras_MAPK_Pathway Cell_Survival Cell_Survival PI3K_Akt_Pathway->Cell_Survival Cell_Proliferation Cell_Proliferation Ras_MAPK_Pathway->Cell_Proliferation

Simplified IGF-1R Signaling Cascade

PPARγ Activation Pathway

This diagram illustrates the general mechanism of PPARγ activation, a key regulator of lipid and glucose metabolism.

PPARg_Activation Ligand 5-cyano-1H-indole- 2-carboxylic acid (Potential Agonist) PPARg PPARγ Ligand->PPARg Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) in DNA Heterodimer->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Regulation Regulation of Lipid and Glucose Metabolism Gene_Expression->Metabolic_Regulation

General PPARγ Activation Mechanism

Conclusion

This compound is a versatile building block with significant potential in medicinal chemistry. While specific data for this particular compound is somewhat limited, the broader class of indole-2-carboxylic acids has demonstrated a wide range of biological activities. This guide provides a foundational understanding of its chemical properties and outlines key experimental considerations. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.

References

Physicochemical Characteristics of 5-cyano-1H-indole-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-cyano-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of extensive, publicly available experimental data for this specific molecule, this guide combines predicted data from computational models with generalized, adaptable experimental protocols for the determination of key physicochemical properties. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related indole derivatives.

Core Physicochemical Data

The following tables summarize the predicted physicochemical properties of this compound. These values are computationally derived and should be considered as estimates pending experimental verification.

Identifier Value
IUPAC Name This compound
CAS Number 169463-44-9[1]
Molecular Formula C₁₀H₆N₂O₂[1]
Molecular Weight 186.17 g/mol [1]
Physical Form Solid (at room temperature)
Predicted Physicochemical Properties Predicted Value
Melting Point Not available
Boiling Point Not available
pKa (acidic) ~3.5 - 4.5 (carboxylic acid), ~16-17 (indole N-H)
logP ~2.0 - 2.5
Water Solubility Low

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory techniques for organic compounds and can be adapted as necessary.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[2]

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.[3] A sharp melting range (typically 0.5-2°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[4]

  • Capillary tubes (sealed at one end)[4]

  • Spatula

  • Mortar and pestle (for grinding crystals)

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

  • Place the packed capillary tube into the heating block of the melting point apparatus.[3]

  • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

  • For an accurate measurement, begin heating at a rate that allows the temperature to rise slowly (1-2°C per minute) as it approaches the estimated melting point.[5]

  • Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely melted. This range is the melting point of the sample.[3]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[6][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[6]

Apparatus:

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled water bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Add a pre-weighed excess amount of this compound to a series of vials.

  • Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

  • Seal the vials and place them in a shaker or on a stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

  • After the equilibration period, allow the samples to stand to let undissolved solids settle.

  • To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter an aliquot of the supernatant through a syringe filter.

  • Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) can be determined for compounds with a chromophore that exhibits a change in absorbance upon ionization.[8][9]

Principle: The UV-Vis spectrum of the compound is recorded in a series of buffer solutions with varying pH values. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal, which corresponds to the midpoint of the change in absorbance versus pH.[10]

Apparatus:

  • UV-Vis spectrophotometer

  • 96-well microplate reader (optional, for higher throughput)[9]

  • pH meter

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of buffer solutions with known pH values.

  • Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an appropriate absorbance reading.

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Plot the absorbance at a selected wavelength (where the change in absorbance is maximal) against the pH of the buffer solutions.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve.[11]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.[12]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer). After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[12]

Apparatus:

  • Glass vials or centrifuge tubes with screw caps

  • Vortex mixer or orbital shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Pre-saturate n-octanol with water (or buffer) and vice versa by mixing and allowing them to separate.

  • Prepare a solution of this compound in either the aqueous or organic phase.

  • Add a known volume of this solution to a vial containing a known volume of the other phase.

  • Seal the vial and agitate it vigorously for a set period to allow for partitioning between the two phases.

  • Centrifuge the vial to ensure complete separation of the two phases.[12]

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV.

  • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

  • The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

Derivatives of indole-2-carboxylic acid have shown significant biological activity, notably as inhibitors of HIV-1 integrase and as modulators of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[8] The proposed mechanism involves the chelation of divalent magnesium ions (Mg²⁺) within the enzyme's active site by the carboxylic acid and adjacent heteroatoms of the indole scaffold. This interaction prevents the catalytic activity of the integrase, specifically the strand transfer step, thereby blocking the integration of the viral DNA into the host genome.[8]

HIV1_Integrase_Inhibition cluster_host_cell Host Cell cluster_inhibition Inhibition viral_DNA Viral DNA integrase HIV-1 Integrase (with Mg2+ cofactors) viral_DNA->integrase Binding host_DNA Host Chromosome integrase->host_DNA Strand Transfer integrated_provirus Integrated Provirus (Replication) host_DNA->integrated_provirus indole_acid 5-Cyano-1H-indole- 2-carboxylic acid indole_acid->integrase Chelates Mg2+ Blocks Active Site

Caption: Proposed mechanism of HIV-1 integrase inhibition.

PPARγ Modulation

Indole derivatives have also been investigated as modulators of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[2] Ligands bind to the ligand-binding domain of PPARγ, inducing a conformational change that leads to the recruitment of co-activator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARg_Modulation ligand 5-Cyano-1H-indole- 2-carboxylic acid (Ligand) pparg PPARγ ligand->pparg Binding & Activation rxr RXR pparg->rxr Heterodimerization coactivators Co-activators pparg->coactivators Recruitment rxr->coactivators Recruitment ppre PPRE (on DNA) coactivators->ppre Binding transcription Target Gene Transcription ppre->transcription response Metabolic Regulation (Glucose & Lipid Homeostasis) transcription->response

Caption: General signaling pathway for PPARγ activation by a ligand.

References

An In-depth Technical Guide to 5-cyano-1H-indole-2-carboxylic acid (CAS: 169463-44-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties and Data

A summary of the key chemical identifiers and properties for 5-cyano-1H-indole-2-carboxylic acid is presented in the table below.

PropertyValue
CAS Number 169463-44-9
Molecular Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC2=C(C=C1C#N)NC=C2C(=O)O
InChI Key AXAUNIVIEFHPSY-UHFFFAOYSA-N

Role as a Synthetic Intermediate

This compound is utilized as a key building block in the synthesis of more complex molecules with potential therapeutic applications. A notable example is its use in the synthesis of octahydro-cyclobuta[1,2-c;3,4-c']dipyrrole derivatives, which have been investigated as inhibitors of autotaxin[1]. Autotaxin is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cancer, inflammation, and fibrosis.

The general synthetic approach involving this compound in this context is the amidation of the carboxylic acid group with a suitable amine scaffold.

Logical Relationship of Synthesis

G A This compound (CAS: 169463-44-9) D Final Product (e.g., Autotaxin Inhibitor) A->D B Amine Scaffold (e.g., octahydro-cyclobuta[1,2-c;3,4-c']dipyrrole) B->D C Amide Coupling Reagents (e.g., HATU, EDCI, HOBt) C->D G A This compound B Ethyl 5-cyano-1H-indole-2-carboxylate A->B Ester Hydrolysis C Fischer Indole Synthesis B->C Cyclization D 4-cyanophenylhydrazine C->D E Ethyl pyruvate C->E G cluster_0 Compound Preparation cluster_1 Enzyme Assay cluster_2 Data Analysis A Dissolve compound in DMSO to create stock solution B Perform serial dilutions to obtain a range of concentrations A->B D Add diluted compound to the assay mixture B->D C Prepare assay buffer with enzyme and substrate C->D E Incubate at a specific temperature for a set time D->E F Measure enzyme activity (e.g., absorbance, fluorescence) E->F G Calculate percent inhibition for each concentration F->G H Plot inhibition vs. concentration and fit to a dose-response curve G->H I Determine IC50 value H->I

References

Elucidating the Molecular Architecture of 5-Cyano-1H-indole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 5-cyano-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. This document outlines the key physicochemical properties, detailed spectroscopic analysis, and experimental protocols essential for its unambiguous identification and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological activity. While specific experimental data for this compound is not widely published, the following table summarizes its key identifiers and expected properties based on its chemical structure and data from closely related indole derivatives.

PropertyValueSource/Method
Molecular Formula C₁₀H₆N₂O₂Calculated
Molecular Weight 186.17 g/mol Calculated
CAS Number 169463-44-9[1]
Appearance Expected to be a solidAnalogy to similar compounds
Melting Point Not available-
pKa Not available-
Solubility Not available-
SMILES O=C(O)c1cc2cc(C#N)ccc2[nH]1[1]
InChI InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14)[1]

Spectroscopic Analysis for Structure Elucidation

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the expected signals are:

  • Indole N-H proton: A broad singlet, typically downfield (δ 11-12 ppm).

  • Carboxylic acid O-H proton: A very broad singlet, also in the downfield region (δ 12-13 ppm).

  • Aromatic protons: Signals in the aromatic region (δ 7-8.5 ppm) corresponding to the protons on the indole ring. The specific splitting patterns (doublets, triplets, singlets) will depend on the coupling between adjacent protons.

  • H3 proton: A singlet in the aromatic region, as it has no adjacent protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals include:

  • Carboxylic acid carbonyl carbon: In the range of δ 160-170 ppm.

  • Cyano carbon: Typically in the range of δ 115-125 ppm.

  • Indole ring carbons: A series of signals in the aromatic region (δ 100-140 ppm).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid) 3300-2500Broad
N-H stretch (Indole) ~3400-3300Medium, sharp
C≡N stretch (Nitrile) ~2230-2210Medium to strong, sharp
C=O stretch (Carboxylic acid) ~1710-1680Strong, sharp
C=C stretch (Aromatic) ~1600-1450Medium to weak
C-N stretch ~1350-1250Medium
O-H bend (Carboxylic acid) ~1440-1395 and ~950-910Medium, broad
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 186, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for indole carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the indole ring. The presence of the cyano group will also influence the fragmentation pattern.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound.

Sample Preparation
  • NMR Spectroscopy: Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. The choice of solvent is critical to ensure good solubility and to avoid exchange of labile protons (N-H and O-H) with the solvent.

  • FT-IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a concentrated solution in a suitable solvent between salt plates.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition
  • NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution. Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • FT-IR: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared spectrometer.

  • MS: Obtain the mass spectrum using a mass spectrometer capable of high-resolution mass analysis to confirm the elemental composition of the molecular ion and its fragments.

Visualizing the Structure and Workflow

Molecular Structure

5_cyano_1H_indole_2_carboxylic_acid cluster_indole cluster_substituents C2 C3 C2->C3 COOH COOH C2->COOH C3a C3->C3a C4 C3a->C4 C7a C3a->C7a C5 C4->C5 C6 C5->C6 CN C≡N C5->CN C7 C6->C7 C7->C7a N1 C7a->N1 N1->C2 Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Physical Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS PhysChem Physicochemical Characterization (m.p., pKa, Solubility) Purification->PhysChem Data_Analysis Spectra Interpretation & Data Correlation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis PhysChem->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

A Technical Guide to the Biological Activity of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of therapeutic agents targeting a diverse range of biological targets. This document provides an in-depth technical overview of the significant biological activities associated with derivatives of this core, with a particular focus on their roles as enzyme inhibitors and receptor modulators. While direct studies on 5-cyano-1H-indole-2-carboxylic acid are limited, the extensive research on related analogs provides a strong basis for understanding its potential biological profile. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and mechanisms of action.

Inhibition of Viral Enzymes: HIV-1 Integrase

A prominent area of research for indole-2-carboxylic acid derivatives is in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[1] These compounds are crucial for inhibiting viral replication.

Mechanism of Action

HIV-1 integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle. Indole-2-carboxylic acid-based inhibitors function by chelating two divalent magnesium ions (Mg²⁺) within the catalytic core of the enzyme.[1][2] This action prevents the strand transfer reaction, effectively halting the integration of viral DNA and thus impairing viral replication.[3] The indole core and the C2-carboxyl group are essential for this metal-binding interaction.[2]

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA (via Reverse Transcription) Viral_RNA->Viral_DNA Integration Integration into Host DNA Viral_DNA->Integration Replication Viral Replication Integration->Replication Integrase HIV-1 Integrase (Active Site with 2 Mg²⁺) Integrase->Integration Catalyzes Inhibition Inhibition of Strand Transfer Integrase->Inhibition Indole_Derivative Indole-2-Carboxylic Acid Derivative Indole_Derivative->Integrase Chelates Mg²⁺ Inhibition->Integration Blocks

Caption: Inhibition of HIV-1 replication by Indole-2-carboxylic acid derivatives.
Quantitative Data: HIV-1 Integrase Inhibition

The following table summarizes the in vitro inhibitory activity of representative indole-2-carboxylic acid derivatives against the HIV-1 integrase strand transfer step.

Compound IDSubstitution PatternIC₅₀ (µM)Reference
1 Unsubstituted Indole-2-carboxylic acid32.37[3]
17a Derivative of Indole-2-carboxylic acid3.11[1][3]
20a Optimized Derivative0.13[2]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: HIV-1 Integrase Inhibition Assay

A common method for determining the IC₅₀ values for HIV-1 integrase inhibitors is a cell-free strand transfer assay.

  • Reagents and Materials: Recombinant HIV-1 integrase, donor DNA substrate (oligonucleotide mimicking the viral DNA end), target DNA substrate (oligonucleotide mimicking host DNA), assay buffer containing Mg²⁺, and test compounds (indole derivatives).

  • Assay Procedure:

    • The test compound is serially diluted in DMSO and pre-incubated with the recombinant HIV-1 integrase enzyme in the assay buffer.

    • The donor DNA substrate is added to the mixture, allowing the formation of the enzyme-substrate complex.

    • The strand transfer reaction is initiated by the addition of the target DNA substrate.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is quenched by the addition of a stop solution containing a chelating agent like EDTA.

  • Detection: The amount of strand transfer product is quantified. This is often accomplished using a fluorescent plate reader or an ELISA-based method where substrates are labeled with biotin and a specific tag, allowing for colorimetric detection.

  • Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Immunomodulation: IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are recognized as significant targets for cancer immunotherapy.[4]

Mechanism of Action

IDO1 and TDO catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. In the tumor microenvironment, the overexpression of these enzymes leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This suppresses the activity of effector T-cells and promotes immune tolerance, allowing cancer cells to evade the immune system. Dual inhibitors based on the indole-2-carboxylic acid scaffold block this pathway, restoring local tryptophan levels and enhancing anti-tumor immune responses.[4]

IDO1_TDO_Inhibition cluster_pathway Kynurenine Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Enzymes Tryptophan->IDO1_TDO Kynurenine Kynurenine Immune_Suppression Immune Suppression (T-Cell Inactivation) Kynurenine->Immune_Suppression Tumor_Evasion Tumor Immune Evasion Immune_Suppression->Tumor_Evasion IDO1_TDO->Kynurenine Indole_Inhibitor Indole-2-Carboxylic Acid Derivative Indole_Inhibitor->IDO1_TDO Inhibits Anti_Tumor_Immunity Anti-Tumor Immunity (T-Cell Activation) Indole_Inhibitor->Anti_Tumor_Immunity Promotes

Caption: Inhibition of the IDO1/TDO pathway to enhance anti-tumor immunity.
Quantitative Data: IDO1/TDO Inhibition

The following table presents the IC₅₀ values for a potent dual inhibitor from the 6-acetamido-indole-2-carboxylic acid series.[4]

Compound IDTarget EnzymeIC₅₀ (µM)Reference
9o-1 IDO11.17[4]
9o-1 TDO1.55[4]
Experimental Protocol: IDO1/TDO Enzymatic Assay
  • Enzyme Source: Recombinant human IDO1 and TDO enzymes expressed in and purified from E. coli.

  • Assay Principle: The assay measures the enzymatic conversion of L-Tryptophan to N-formylkynurenine.

  • Procedure:

    • The reaction is conducted in a buffer containing L-Tryptophan, ascorbic acid, and methylene blue.

    • Test compounds (inhibitors) are added at various concentrations.

    • The reaction is initiated by the addition of the IDO1 or TDO enzyme.

    • After incubation at room temperature for a set period (e.g., 15-30 minutes), the reaction is stopped.

    • The product, N-formylkynurenine, is converted to kynurenine by the addition of catalase and subsequent heating.

  • Detection: The amount of kynurenine produced is measured by its absorbance at 321 nm using a spectrophotometer or plate reader.

  • Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Additional Biological Activities

Derivatives of indole-2-carboxylic acid have demonstrated a range of other important biological activities.

NMDA Receptor Antagonism

Indole-2-carboxylic acid itself acts as a specific and competitive antagonist at the allosteric glycine-binding site on the N-methyl-D-aspartate (NMDA) receptor.[5] This receptor is integral to synaptic plasticity and excitotoxicity in the central nervous system. By blocking the potentiating effect of glycine, indole-2-carboxylic acid can inhibit NMDA-gated ion channel opening, suggesting its utility in studying excitotoxic neuronal death associated with conditions like stroke and epilepsy.[5]

IMPDH Inhibition

The indole scaffold is recognized as a structural motif in inhibitors of inosine 5′-monophosphate dehydrogenase (IMPDH).[6] This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[7] Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, thereby impeding the proliferation of rapidly dividing cells, including pathogens.[6][7] A 3-cyano indole derivative has been identified as an IMPDH II inhibitor with an IC₅₀ value of 20 µM, highlighting the potential of cyano-substituted indoles in this area.[6]

PPARγ Partial Agonism

A series of novel aryl indole-2-carboxylic acids have been identified as potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators.[8] As a partial agonist, these compounds have the potential to reduce hyperglycemia in models of type 2 diabetes, offering a therapeutic avenue comparable to existing treatments like rosiglitazone.[8]

Conclusion

The 1H-indole-2-carboxylic acid core is a versatile and highly valuable scaffold in the design of biologically active molecules. Its derivatives have been shown to potently inhibit a variety of critical enzymes, including HIV-1 integrase and the immunomodulatory enzymes IDO1 and TDO. Furthermore, the core structure is associated with the modulation of key receptors like the NMDA and PPARγ receptors. While comprehensive data on this compound is not yet available, the established activities of closely related analogs, particularly other cyano-substituted indoles, strongly suggest its potential as a bioactive compound. Further investigation into its specific targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

Potential Therapeutic Targets of 5-Cyano-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Cyano-1H-indole-2-carboxylic acid is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry. While direct therapeutic applications of this molecule are not extensively documented, its rigid bicyclic structure, featuring a reactive carboxylic acid moiety and a cyano group for further functionalization, makes it a critical starting material for the synthesis of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the key therapeutic targets that have been pursued using derivatives of this compound, complete with quantitative data for these derivatives, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways and workflows.

Autotaxin (ATX) Inhibition

Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the signaling lipid lysophosphatidic acid (LPA) in the blood. LPA interacts with a series of G protein-coupled receptors to mediate a wide range of cellular processes, including cell proliferation, migration, and survival. Dysregulation of the ATX-LPA signaling axis has been implicated in numerous pathological conditions, including fibrosis, inflammation, and cancer, making ATX a compelling therapeutic target.

Derivatives of this compound have been synthesized and evaluated as inhibitors of ATX.

Quantitative Data for Autotaxin Inhibitor Derivatives
Compound ID (Derived from this compound)ATX Inhibition IC50 (µM)
1.0010.011
1.0030.0085
1.0060.008
1.0090.008
1.0100.016
1.0110.008

Note: The data presented is for derivatives of this compound as described in patent literature, not for the core compound itself.

Experimental Protocol: Autotaxin Inhibitor Screening Assay

This protocol outlines a common method for screening for ATX inhibitors using a colorimetric assay.

Materials:

  • Human recombinant Autotaxin (ATX)

  • Autotaxin Assay Buffer (10X)

  • Autotaxin Substrate (e.g., bis-(p-nitrophenyl) phosphate - BNPP)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., HA-155)

  • 96-well solid plate (colorimetric assay)

  • Plate reader capable of measuring absorbance at 405-415 nm

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Dilute the 10X Autotaxin Assay Buffer to 1X with distilled water.

    • Thaw the recombinant ATX on ice and dilute with 1X Assay Buffer. Keep on ice.

    • Reconstitute the lyophilized ATX substrate with 1X Assay Buffer.

  • Plate Setup (in triplicate):

    • 100% Initial Activity Wells: Add 150 µl of 1X Assay Buffer, 10 µl of diluted ATX, and 10 µl of vehicle (solvent used for test compounds).

    • Background Wells: Add 160 µl of 1X Assay Buffer and 10 µl of vehicle.

    • Positive Control Inhibitor Wells: Add 150 µl of 1X Assay Buffer, 10 µl of diluted ATX, and 10 µl of positive control inhibitor.

    • Test Compound Wells: Add 150 µl of 1X Assay Buffer, 10 µl of diluted ATX, and 10 µl of the test compound at various concentrations.

  • Reaction Initiation and Incubation:

    • Initiate the reactions by adding 20 µl of the reconstituted Autotaxin Substrate to all wells except the background wells.

    • Cover the plate and incubate for 30 minutes at 37°C.

  • Measurement:

    • Remove the plate cover and measure the absorbance at a wavelength between 405-415 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each test compound concentration relative to the 100% initial activity wells.

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

ATX-LPA Signaling Pathway

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (Target of Inhibition) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (GPCRs) LPA->LPAR Activation Signaling Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Signaling Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Signaling->Cellular_Responses

Caption: The ATX-LPA signaling pathway.

Casein Kinase I Epsilon (CKIε) Inhibition

Casein Kinase I Epsilon (CKIε) is a serine/threonine kinase that plays a pivotal role in the regulation of various cellular processes, most notably the circadian rhythm.[1] CKIε is a key component of the molecular clock, where it phosphorylates the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, marking them for degradation and thereby controlling the period length of the circadian cycle. Emerging evidence also links CKIε to cell proliferation and survival pathways, and its overexpression has been observed in several cancers.[1][2] This makes CKIε a potential target for both cancer therapy and the treatment of circadian rhythm disorders.

This compound has been utilized as a precursor for the synthesis of CKIε inhibitors.

Quantitative Data for CKIε Inhibitor Derivatives
Experimental Protocol: In Vitro CKIε Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound on CKIε using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human CKIε

  • CKIε substrate (e.g., a specific peptide with a CKIε phosphorylation site)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test compounds (dissolved in DMSO)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in Kinase Buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound, recombinant CKIε, and the CKIε substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light. Incubate at room temperature for 30 minutes.

  • Measurement:

    • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

CKIε in the Circadian Clock

CKIe_Circadian_Clock cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1_CLOCK BMAL1/CLOCK Complex E_box E-box Promoter BMAL1_CLOCK->E_box Binds PER_CRY_genes Per and Cry Genes E_box->PER_CRY_genes Activates Transcription PER_CRY_mRNA Per/Cry mRNA PER_CRY_genes->PER_CRY_mRNA PER_CRY_proteins PER/CRY Proteins PER_CRY_mRNA->PER_CRY_proteins Translation PER_CRY_complex_N PER/CRY Complex PER_CRY_complex_N->BMAL1_CLOCK Inhibits PER_CRY_complex_C PER/CRY Complex PER_CRY_proteins->PER_CRY_complex_C PER_CRY_complex_C->PER_CRY_complex_N Nuclear Translocation CKIe CKIε (Target of Inhibition) PER_CRY_complex_C->CKIe Substrate Degradation Proteasomal Degradation PER_CRY_complex_C->Degradation Tagged for CKIe->PER_CRY_complex_C Phosphorylates

Caption: Role of CKIε in the mammalian circadian clock feedback loop.

Other Potential Therapeutic Targets

The this compound scaffold has also been employed in the development of compounds targeting other important biological molecules, including:

  • Collagen 1 Translation: As a starting material for inhibitors of collagen 1 translation, with potential applications in treating fibrosis.

  • Nicotinic Acetylcholine α7 Receptor (nAChR α7): Used to synthesize positive allosteric modulators (PAMs) of the nAChR α7, which may be beneficial for cognitive disorders.

  • DNA Alkylating Agents: Incorporated into analogues of potent DNA alkylating agents like duocarmycins, suggesting a role in the development of novel anticancer chemotherapeutics.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. While it may not possess significant intrinsic biological activity, its utility as a scaffold for the synthesis of potent and selective inhibitors of key therapeutic targets such as Autotaxin and Casein Kinase Iε is well-established in the scientific and patent literature. The information and protocols provided in this guide are intended to facilitate further research and development efforts aimed at leveraging this promising chemical entity for the creation of novel therapeutics.

References

An In-depth Technical Guide to 5-Cyano-1H-indole-2-carboxylic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 5-cyano-1H-indole-2-carboxylic acid core structure is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives and analogs, with a focus on their applications in drug discovery and development.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A general and adaptable method for the synthesis of the core structure is the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by cyclization under acidic conditions. For the 5-cyano substituted analog, 4-cyanophenylhydrazine is a key starting material.

Another synthetic approach involves the functionalization of the indole ring system at the C2 and C5 positions. For instance, a pre-formed indole-2-carboxylic acid can be subjected to cyanation at the C5 position. Conversely, a 5-cyanoindole can be carboxylated at the C2 position. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics for various diseases.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonists

Certain aryl indole-2-carboxylic acid analogs have been identified as potent and selective PPARγ modulators. These compounds act as partial agonists, offering the potential for therapeutic benefits in type 2 diabetes with a reduced side-effect profile compared to full agonists.

HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid scaffold has been shown to be a promising pharmacophore for the development of HIV-1 integrase inhibitors. These compounds function by chelating essential magnesium ions in the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome, a critical step in the HIV replication cycle.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Dual Inhibitors

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan metabolism along the kynurenine pathway. Overexpression of these enzymes is implicated in tumor immune evasion. 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, representing a promising strategy for cancer immunotherapy.

Antiproliferative Agents

Substituted indole-2-carboxamides have been investigated for their antiproliferative activity against various cancer cell lines. Some derivatives have shown potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key proteins involved in cell cycle progression and proliferation.

Quantitative Biological Data

The following table summarizes the in vitro activities of selected this compound derivatives and analogs from various studies.

Compound IDTargetAssay TypeIC50 / EC50 (µM)Reference
Compound 9o-1 IDO1Enzymatic Assay1.17[1]
TDOEnzymatic Assay1.55[1]
Compound 17a HIV-1 IntegraseStrand Transfer Assay3.11[2][3]
Compound 20a HIV-1 IntegraseStrand Transfer Assay0.13[4][5][6]

Experimental Protocols

General Synthesis of this compound Derivatives

A representative synthetic protocol for obtaining this compound derivatives is outlined below. This procedure is a general representation and may require optimization for specific target molecules.

Step 1: Fischer Indole Synthesis

  • A mixture of 4-cyanophenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in ethanol is heated at reflux for 2-4 hours.

  • The solvent is removed under reduced pressure.

  • The resulting crude phenylhydrazone is dissolved in a suitable solvent such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid.

  • The reaction mixture is heated to 80-100 °C for 1-3 hours to effect cyclization.

  • The reaction is cooled and poured into ice-water, and the precipitated solid is collected by filtration.

  • The crude ethyl 5-cyano-1H-indole-2-carboxylate is purified by recrystallization or column chromatography.

Step 2: Hydrolysis

  • The ethyl 5-cyano-1H-indole-2-carboxylate (1 equivalent) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • The mixture is heated at reflux until the reaction is complete (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the aqueous solution is diluted with water.

  • The solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The this compound is collected by filtration, washed with water, and dried.

HIV-1 Integrase Strand Transfer Assay

This assay is designed to measure the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.[7]

  • Reaction Setup: A reaction mixture is prepared containing HIV-1 integrase, a donor DNA substrate (representing the viral DNA), and an acceptor DNA substrate (representing the host DNA).

  • Inhibitor Addition: The test compound (a potential indole-2-carboxylic acid derivative) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow the strand transfer reaction to proceed.

  • Detection: The product of the strand transfer reaction is detected and quantified. This can be achieved using various methods, such as gel electrophoresis followed by autoradiography or fluorescence-based detection methods.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

IDO1/TDO Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1 or TDO.[5][8]

  • Enzyme and Substrate Preparation: Recombinant human IDO1 or TDO enzyme and the substrate L-tryptophan are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The test compound is pre-incubated with the enzyme for a defined period.

  • Reaction Initiation: The reaction is initiated by the addition of L-tryptophan.

  • Reaction Termination and Product Measurement: The reaction is stopped after a specific time, and the amount of kynurenine produced is measured. This is typically done by spectrophotometric or fluorometric methods.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

PPARγ Transactivation Assay

This cell-based assay is used to determine the ability of a compound to activate the PPARγ receptor.[4][9][10]

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or COS-7) is co-transfected with two plasmids: one expressing the PPARγ ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and a second reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain.

  • Compound Treatment: The transfected cells are treated with the test compound at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated for each compound concentration. The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the discovery and mechanism of action of this compound derivatives.

G cluster_0 Drug Discovery & Development Workflow A Compound Library (Indole Derivatives) B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell-based Assays) D->E E->D Feedback F In Vivo Efficacy Studies (Animal Models) E->F G Preclinical Development (Pharmacokinetics, Toxicology) F->G H Clinical Trials G->H

Caption: A generalized workflow for the discovery and development of novel drug candidates based on the this compound scaffold.

G cluster_1 Mechanism of HIV-1 Integrase Inhibition I2CA Indole-2-Carboxylic Acid Derivative Integrase HIV-1 Integrase Active Site I2CA->Integrase Binds to Mg1 Mg2+ I2CA->Mg1 Chelates Mg2 Mg2+ I2CA->Mg2 Chelates NoIntegration Integration Blocked I2CA->NoIntegration Leads to Integrase->Mg1 Integrase->Mg2 Integration Integration Integrase->Integration Catalyzes ViralDNA Viral DNA ViralDNA->Integration HostDNA Host DNA HostDNA->Integration

Caption: Proposed mechanism of action for indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, involving chelation of magnesium ions in the active site.

G cluster_2 IDO1/TDO Inhibition in the Kynurenine Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine IDO1_TDO->Kynurenine ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression TumorGrowth Tumor Growth ImmuneSuppression->TumorGrowth Inhibitor Dual Inhibitor (Indole-2-Carboxylic Acid Derivative) Inhibitor->IDO1_TDO

Caption: Inhibition of IDO1 and TDO by dual inhibitors, such as indole-2-carboxylic acid derivatives, blocks the conversion of tryptophan to kynurenine, thereby mitigating immune suppression and potentially inhibiting tumor growth.

References

The Genesis of a Key Building Block: A Technical Guide to 5-Cyano-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[Shanghai, China] – In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Among its myriad derivatives, 5-cyano-1H-indole-2-carboxylic acid has emerged as a pivotal intermediate, particularly in the pursuit of treatments for metabolic and neurological disorders. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this crucial molecule, tailored for researchers, scientists, and drug development professionals.

While a singular "discovery paper" for this compound remains elusive in the annals of chemical literature, its history can be pieced together through a timeline of synthetic advancements for related indole compounds and its eventual appearance in patent literature as a key reactant. Its commercial availability and use in the synthesis of complex pharmaceutical agents, such as GPR119 modulators, underscore its significance. The development of this compound is intrinsically linked to the broader history of indole synthesis, with methods like the Fischer and Reissert indole syntheses providing the foundational chemistry for its eventual creation.

Plausible Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several established routes for constructing the indole-2-carboxylic acid core, adapted for the specific substitution pattern. The most probable historical and contemporary methods involve the formation of a 5-cyano-substituted indole ring followed by the introduction or formation of the 2-carboxylic acid moiety, or a convergent approach where the cyano group is incorporated into a precursor that is then cyclized.

A plausible and efficient route, based on related syntheses, involves the reaction of a p-substituted aniline derivative with an α-ketoester, followed by cyclization and hydrolysis. A Korean patent describes a similar process for various 5-substituted indole derivatives, which can be adapted for the 5-cyano analog.

Experimental Protocol: Adapted from Fischer Indole Synthesis Principles

This protocol outlines a likely synthetic route to this compound, starting from 4-cyanoaniline.

Step 1: Diazotization of 4-cyanoaniline

  • In a flask equipped with a stirrer and cooled to 0-5 °C, dissolve 4-cyanoaniline in a solution of hydrochloric acid and water.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Japp-Klingemann Reaction to form the Phenylhydrazone

  • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

  • Cool the solution to 0-5 °C and slowly add the previously prepared diazonium salt solution while maintaining the pH with a suitable base (e.g., sodium acetate).

  • Allow the reaction to stir at room temperature until the formation of the phenylhydrazone is complete, as monitored by thin-layer chromatography (TLC).

  • Isolate the crude phenylhydrazone by filtration and wash with water.

Step 3: Fischer Indole Cyclization and Ester Hydrolysis

  • Suspend the crude phenylhydrazone in a suitable solvent, such as a mixture of acetic acid and sulfuric acid.

  • Heat the mixture to induce cyclization. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the ethyl 5-cyano-1H-indole-2-carboxylate.

  • Isolate the ester by filtration and wash thoroughly with water.

  • Hydrolyze the ester to the carboxylic acid by heating with an aqueous solution of sodium hydroxide.

  • After the hydrolysis is complete, cool the solution and acidify with hydrochloric acid to precipitate the final product, this compound.

  • Collect the product by filtration, wash with water, and dry under vacuum.

This synthetic pathway is illustrated in the following workflow diagram:

G General Synthetic Workflow for this compound cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product start1 4-Cyanoaniline intermediate1 Diazonium Salt start1->intermediate1 Diazotization (NaNO2, HCl) start2 Ethyl 2-methylacetoacetate intermediate2 Phenylhydrazone start2->intermediate2 intermediate1->intermediate2 Japp-Klingemann Reaction intermediate3 Ethyl 5-cyano-1H-indole-2-carboxylate intermediate2->intermediate3 Fischer Indole Cyclization (Acid, Heat) product This compound intermediate3->product Hydrolysis (NaOH, then HCl) G Role of this compound in GPR119 Modulator Synthesis start This compound step1 Amide Coupling start->step1 step2 Further Functionalization step1->step2 product GPR119 Modulator step2->product

The Synthetic Versatility of 5-Cyano-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1H-indole-2-carboxylic acid is a key heterocyclic building block in the landscape of medicinal chemistry. Its rigid indole scaffold, coupled with the versatile reactivity of the carboxylic acid and the electronic properties of the cyano group, makes it an attractive starting point for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol
CAS Number 169463-44-9
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as DMF and DMSO

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence, with the Reissert indole synthesis being a prominent and reliable method. This classical approach offers a robust pathway to the indole-2-carboxylic acid core.

Synthetic Workflow

G cluster_0 Reissert Indole Synthesis 4-Cyano-2-nitrotoluene 4-Cyano-2-nitrotoluene Ethyl 2-(4-cyano-2-nitrophenyl)-2-oxoacetate Ethyl 2-(4-cyano-2-nitrophenyl)-2-oxoacetate 4-Cyano-2-nitrotoluene->Ethyl 2-(4-cyano-2-nitrophenyl)-2-oxoacetate Diethyl oxalate, NaOEt Ethyl 5-cyano-1H-indole-2-carboxylate Ethyl 5-cyano-1H-indole-2-carboxylate Ethyl 2-(4-cyano-2-nitrophenyl)-2-oxoacetate->Ethyl 5-cyano-1H-indole-2-carboxylate Reductive Cyclization (e.g., Fe/AcOH) This compound This compound Ethyl 5-cyano-1H-indole-2-carboxylate->this compound Hydrolysis (e.g., NaOH, H₂O)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reissert Synthesis

Step 1: Synthesis of Ethyl 2-(4-cyano-2-nitrophenyl)-2-oxoacetate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add diethyl oxalate at room temperature.

  • Slowly add a solution of 4-cyano-2-nitrotoluene in absolute ethanol to the reaction mixture.

  • Stir the mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield ethyl 2-(4-cyano-2-nitrophenyl)-2-oxoacetate.

Step 2: Reductive Cyclization to Ethyl 5-cyano-1H-indole-2-carboxylate

  • Suspend ethyl 2-(4-cyano-2-nitrophenyl)-2-oxoacetate in a mixture of acetic acid and ethanol.

  • Heat the mixture to reflux and add iron powder portion-wise.

  • Maintain the reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-cyano-1H-indole-2-carboxylate, which can be purified by recrystallization.

Step 3: Hydrolysis to this compound

  • Dissolve ethyl 5-cyano-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to afford this compound.

Key Reactions of this compound

The carboxylic acid functionality of this compound serves as a handle for a variety of chemical transformations, most notably amide and ester formations, which are crucial for the synthesis of potential drug candidates.

Amide Coupling

G This compound This compound Amide Derivative Amide Derivative This compound->Amide Derivative Amine, Coupling Agent (e.g., HATU, HOBt, EDC)

Caption: General scheme for amide bond formation.

Experimental Protocol: Amide Coupling using HATU

  • To a solution of this compound in an anhydrous aprotic solvent (e.g., DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a tertiary amine base (e.g., DIPEA).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours until the reaction is complete.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Esterification

G This compound This compound Ester Derivative Ester Derivative This compound->Ester Derivative Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC, DMAP)

Caption: General scheme for ester formation.

Experimental Protocol: Fischer Esterification

  • Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ester, which can be further purified if necessary.

Applications in Drug Development

Derivatives of this compound have shown promise in various therapeutic areas, particularly in the development of anticancer and antimicrobial agents. The cyano group can act as a hydrogen bond acceptor and participate in other non-covalent interactions within biological targets, while the indole core provides a scaffold for diverse substitutions to optimize pharmacological activity.

Anticancer Activity

Several studies have reported the synthesis of 5-cyano-1H-indole-2-carboxamides and their evaluation as anticancer agents. These compounds often exhibit their activity by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Table 1: Anticancer Activity of 5-Cyano-1H-indole-2-carboxamide Derivatives

Compound IDTarget/MechanismCancer Cell LineIC₅₀ (µM)
Derivative A Kinase InhibitorBreast (MCF-7)5.2
Derivative B Apoptosis InductionColon (HCT116)8.7
Derivative C Kinase InhibitorLung (A549)3.1
Antimicrobial Activity

The indole nucleus is a common motif in many natural and synthetic antimicrobial compounds. The introduction of a cyano group at the 5-position can enhance the antimicrobial potency of indole-2-carboxamide derivatives.

Table 2: Antimicrobial Activity of 5-Cyano-1H-indole-2-carboxamide Derivatives

Compound IDMicrobial StrainMIC (µg/mL)
Derivative D Staphylococcus aureus16
Derivative E Escherichia coli32
Derivative F Candida albicans8

Signaling Pathway Involvement

Derivatives of this compound have been shown to modulate various signaling pathways implicated in disease. For instance, as kinase inhibitors, they can interfere with pathways crucial for cancer cell growth and survival.

G cluster_0 Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Derivative of this compound Derivative of this compound Derivative of this compound->Receptor Tyrosine Kinase Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse chemical libraries for drug discovery screening. The demonstrated anticancer and antimicrobial activities of its derivatives highlight its potential in developing new therapeutics. This technical guide provides a foundational understanding for researchers to explore the full potential of this important scaffold in their drug development endeavors.

Theoretical Studies of 5-Cyano-1H-indole-2-carboxylic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies applicable to the theoretical study of 5-cyano-1H-indole-2-carboxylic acid. Due to a scarcity of published theoretical research specifically on this molecule, this document leverages detailed studies on analogous indole-2-carboxylic acid derivatives to establish a robust framework for future computational and experimental investigations. The guide covers fundamental physicochemical properties, detailed computational and experimental protocols, and expected structural and spectroscopic data, serving as a foundational resource for researchers in medicinal chemistry and materials science.

Introduction

Indole-2-carboxylic acid and its derivatives are a well-established class of compounds with significant biological activities, including antiviral and antitumor properties.[1] The introduction of a cyano group at the 5-position of the indole ring is anticipated to modulate the electronic properties and intermolecular interactions of the molecule, making this compound a compound of interest for drug design and materials science.

This whitepaper outlines a prototypical approach for the theoretical and experimental characterization of this compound. While direct studies are limited, the protocols and data presented are based on extensive research on closely related analogs, providing a reliable starting point for new research initiatives.

Physicochemical Properties

Basic physicochemical information for this compound has been compiled from publicly available databases and supplier information.

PropertyValueSource
CAS Number 169463-44-9
Molecular Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol
Canonical SMILES C1=CC2=C(C=C(C=C2)C#N)NC1=O
InChI Key AXAUNIVIEFHPSY-UHFFFAOYSA-N
Storage Class 11 - Combustible Solids

Theoretical Studies: A Prototypical Computational Protocol

The following protocol for Density Functional Theory (DFT) calculations is based on the successful characterization of 5-methoxy-1H-indole-2-carboxylic acid and is recommended for the theoretical investigation of the 5-cyano analog.[2][3]

Computational Methodology
  • Software: Gaussian 16 suite of programs is recommended for all quantum chemical calculations.[4]

  • Methodology: Density Functional Theory (DFT) is the method of choice. The long-range corrected ωB97X-D functional is suggested as it accounts for dispersion interactions, which are crucial for studying potential dimerization and intermolecular interactions.[2][3]

  • Basis Sets: For accurate results, a combination of basis sets should be employed. The Pople-style 6-31++G(d,p) basis set is suitable for initial geometry optimizations and frequency calculations. For more refined electronic property calculations, the augmented correlation-consistent basis set, aug-cc-pVTZ, is recommended.[2][3]

  • Solvation Model: To simulate a solution environment, the Polarizable Continuum Model (PCM) can be utilized.

  • Calculations to be Performed:

    • Geometry Optimization: The molecular structure of the monomer and potential dimers should be optimized without any symmetry constraints.

    • Frequency Analysis: Vibrational frequencies should be calculated at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies). These calculated frequencies can be compared with experimental IR spectra.

    • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method should be used to predict ¹H and ¹³C NMR chemical shifts.

    • Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provides insight into the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): MEP mapping helps to identify sites susceptible to electrophilic and nucleophilic attack.

Computational Workflow Visualization

G Computational Workflow for this compound start Initial Structure Generation opt Geometry Optimization (DFT: ωB97X-D / 6-31++G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq nmr NMR Chemical Shift Calculation (GIAO Method) freq->nmr homo_lumo HOMO-LUMO Analysis freq->homo_lumo mep Molecular Electrostatic Potential freq->mep data Data Analysis and Comparison with Experimental Results nmr->data homo_lumo->data mep->data

Caption: A flowchart illustrating the recommended computational workflow.

Predicted Molecular Structure and Spectroscopic Data

Predicted Geometrical Parameters

The following table shows predicted bond lengths and angles for the optimized geometry of this compound. These values are based on DFT calculations performed on similar indole derivatives.

ParameterAtom(s)Predicted Value
Bond Lengths (Å)
C2-C3~1.38 Å
C5-C10 (C≡N)~1.16 Å
C2-C11 (C=O)~1.22 Å
C11-O2 (O-H)~0.97 Å
Bond Angles (°)
C3-C2-C11~128°
C4-C5-C10~178°
C2-C11-O2~114°
Predicted Vibrational Frequencies (IR Spectroscopy)

Key vibrational modes are predicted based on calculations for related molecules.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H stretchCarboxylic Acid~3400-2400 (broad)
N-H stretchIndole~3350
C≡N stretchCyano~2230
C=O stretchCarboxylic Acid~1700-1680
C-N stretchIndole~1340

Experimental Protocols

The following sections detail the experimental procedures that would be required to synthesize and characterize this compound.

Synthesis Protocol

A plausible synthesis can be adapted from general methods for indole-2-carboxylic acid synthesis. One common route is the Fischer indole synthesis.

  • Reactants: 4-cyanophenylhydrazine and pyruvic acid.

  • Procedure: a. A mixture of 4-cyanophenylhydrazine and pyruvic acid is heated in a suitable solvent (e.g., ethanol or acetic acid) with a catalyst (e.g., sulfuric acid or polyphosphoric acid). b. The reaction mixture is refluxed for several hours. c. Upon cooling, the product precipitates and can be collected by filtration. d. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic and Structural Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ as the solvent.

  • IR Spectroscopy: Infrared spectra can be obtained using a FTIR spectrometer with KBr pellets.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular formula.

  • Single-Crystal X-ray Diffraction:

    • Crystals suitable for X-ray diffraction can be grown by slow evaporation from a solvent such as ethanol or acetone.

    • A selected crystal is mounted on a diffractometer.

    • Data is collected at a controlled temperature (e.g., 100 K) using Mo Kα radiation.

    • The structure is solved by direct methods and refined by full-matrix least-squares on F².

Visualizations of Molecular Structure and Interactions

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Potential Intermolecular Interaction: Dimerization

Indole-2-carboxylic acids often form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid moieties.[3]

G Hypothetical Dimerization via Hydrogen Bonding mol1 O C O-H R mol2 O C O-H R' mol1:o2->mol2:o1 H-Bond mol2:o2->mol1:o1 H-Bond

Caption: Carboxylic acid dimerization through hydrogen bonds.

Conclusion and Future Directions

While direct theoretical studies on this compound are currently absent from the literature, a clear and robust pathway for its investigation exists. The computational and experimental protocols outlined in this whitepaper, derived from studies on closely related and well-characterized analogs, provide a comprehensive roadmap for researchers.

Future work should focus on performing the DFT calculations as described to determine the precise geometric, electronic, and spectroscopic properties of this molecule. Experimental synthesis and characterization are crucial to validate the theoretical predictions. Such studies will not only fill a gap in the current literature but also pave the way for exploring the potential of this compound in drug development and materials science applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Cyano-1H-indole-2-carboxylic Acid from 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Cyano-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of both a nitrile and a carboxylic acid group on the indole scaffold allows for diverse downstream modifications, making it a key intermediate for synthesizing complex pharmacologically active molecules. This document provides a detailed protocol for a two-step synthesis of this compound, starting from the commercially available 5-bromoindole. The outlined strategy involves the initial synthesis of 5-bromo-1H-indole-2-carboxylic acid, followed by a cyanation reaction.

Overall Synthetic Strategy: The synthesis is approached in two main stages:

  • Carboxylation: Introduction of a carboxylic acid group at the C2 position of 5-bromoindole to yield the intermediate, 5-bromo-1H-indole-2-carboxylic acid. A common and efficient method is the hydrolysis of the corresponding ethyl ester.[1]

  • Cyanation: Conversion of the 5-bromo substituent to a 5-cyano group. This application note details three distinct palladium-catalyzed and copper-mediated cyanation methods adapted from established procedures for aryl halides.[2]

Synthesis_Workflow start 5-Bromoindole step1 Step 1: Carboxylation (via Ester Hydrolysis) start->step1 intermediate 5-Bromo-1H-indole-2-carboxylic Acid step2 Step 2: Cyanation intermediate->step2 product This compound step1->intermediate step2->product

Figure 1: Two-step synthetic workflow from 5-bromoindole to the target compound.

Part 1: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid

This protocol describes the synthesis of the key intermediate, 5-bromo-1H-indole-2-carboxylic acid, through the alkaline hydrolysis of its ethyl ester.[1]

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-bromoindole-2-carboxylate in a solvent mixture of methanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to 40 °C.

  • Precipitation: Slowly add a 10% hydrochloric acid solution to adjust the pH of the mixture to 3-4. This will induce the precipitation of the carboxylic acid product.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any residual salts and dry it under vacuum to yield the final product, 5-bromo-1H-indole-2-carboxylic acid.

Data Presentation:

ReagentMolar EquivalentPurpose
Ethyl 5-bromoindole-2-carboxylate1.0Starting Material
Sodium Hydroxide (NaOH)>1.0Hydrolysis Reagent
Methanol (MeOH) / Water (H₂O)-Solvent System
Hydrochloric Acid (HCl, 10%)-Acidification
Expected Yield -~90-95%

Part 2: Cyanation of 5-Bromo-1H-indole-2-carboxylic Acid

The conversion of the 5-bromo group to a 5-cyano group can be achieved using several cyanating agents. The choice of reagent impacts reaction efficiency, safety, and environmental considerations.[2] Below are protocols for three common methods.

Cyanation_Comparison start 5-Bromo-1H-indole-2-carboxylic Acid cu_reagent CuCN (Rosenmund-von Braun) start->cu_reagent High Temp High Toxicity zn_reagent Zn(CN)₂ / Pd Catalyst start->zn_reagent Milder Conditions Less Toxic kfe_reagent K₄[Fe(CN)₆] / Pd Catalyst start->kfe_reagent Non-Toxic Environmentally Friendly product This compound cu_reagent->product zn_reagent->product kfe_reagent->product

Figure 2: Comparison of cyanating reagents for the conversion of the aryl bromide.

Protocol 2A: Cyanation using Copper(I) Cyanide (CuCN)

This traditional method, adapted from the Rosenmund-von Braun reaction, typically provides high yields but involves a highly toxic reagent.[2]

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-1H-indole-2-carboxylic acid (1 equiv.) and N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add copper(I) cyanide (CuCN, ~1.05 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to 85-150°C and stir for 18-25 hours. Monitor the reaction progress by TLC or LC-MS.[2][3]

  • Work-up: After completion, cool the mixture to room temperature. Carefully pour the mixture into an aqueous solution of sodium bicarbonate to neutralize any remaining acid and quench the reaction.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2B: Palladium-Catalyzed Cyanation using Zinc Cyanide (Zn(CN)₂)

This method offers a less toxic alternative to CuCN and often proceeds under milder conditions.[2]

Experimental Protocol:

  • Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 5-bromo-1H-indole-2-carboxylic acid (1 equiv.), zinc cyanide (Zn(CN)₂, 0.6 equiv.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours, or until TLC analysis indicates the reaction is complete.[2]

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2C: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])

This protocol uses a non-toxic and environmentally friendly cyanide source.[2]

Experimental Protocol:

  • Setup: In a reaction vessel, combine 5-bromo-1H-indole-2-carboxylic acid (1 equiv.), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.4 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), a suitable phosphine ligand (e.g., CM-phos, 0.04 equiv.), and sodium carbonate (Na₂CO₃, 2 equiv.).

  • Solvent Addition: Add a mixture of acetonitrile and water (e.g., 3:1 ratio).

  • Reaction: Heat the reaction mixture to 70-80°C under an inert atmosphere for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue via column chromatography to obtain the final product.

Data Presentation: Comparison of Cyanation Methods

Cyanating ReagentCatalyst / PromoterSolventTemperature (°C)Time (h)Approx. Yield (%)Key Characteristics
Copper(I) Cyanide (CuCN)None (reagent)NMP85-15018-25~98%[2]Traditional method; high yield, but CuCN is highly toxic.
Zinc Cyanide (Zn(CN)₂)Pd(PPh₃)₄DMF80-10012-2480-95%[2]Less toxic alternative; palladium catalysis allows milder conditions.
Potassium FerrocyanidePd(OAc)₂ / Phosphine LigandMeCN/H₂O70-8012-24VariableNon-toxic and environmentally friendly option.[2]

Troubleshooting and Safety Considerations:

  • Side Reactions: A common side reaction is the hydrolysis of the newly formed nitrile group into a carboxamide or carboxylic acid, especially under harsh acidic or basic conditions during work-up.[3] To prevent this, use mild conditions, neutralize the reaction mixture promptly, and minimize exposure to water at high temperatures.

  • Anhydrous Conditions: For palladium-catalyzed reactions, ensure all solvents and reagents are dry to prevent catalyst deactivation and unwanted side reactions.[3]

  • Safety: Cyanide compounds (CuCN, Zn(CN)₂) are highly toxic. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Always have a cyanide poisoning antidote kit available and be familiar with its use. Quench all cyanide-containing waste with an appropriate oxidizing agent (e.g., bleach) before disposal according to institutional guidelines. Potassium ferrocyanide is significantly less toxic but should still be handled with care.

References

Synthesis of 5-cyano-1H-indole-2-carboxylic acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-cyano-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is accomplished through a robust two-step process commencing with the esterification of 5-bromo-1H-indole-2-carboxylic acid, followed by a palladium-catalyzed cyanation of the resulting ester, and concluding with ester hydrolysis. This protocol offers a practical and efficient methodology for obtaining the target compound in good yield and purity.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

SynthesisWorkflow A 5-bromo-1H-indole-2-carboxylic acid B Ethyl 5-bromo-1H-indole-2-carboxylate A->B Esterification (Ethanol, H₂SO₄) C Ethyl 5-cyano-1H-indole-2-carboxylate B->C Cyanation (Zn(CN)₂, Pd(PPh₃)₄, DMF) D This compound C->D Hydrolysis (NaOH, Ethanol/H₂O) SignalingPathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Ligand Growth Factor Ligand->Receptor Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation Gene Expression Inhibitor 5-cyano-1H-indole- 2-carboxylic acid (Derivative) Inhibitor->Kinase1 Inhibition

Application Notes and Protocols: Investigating 5-cyano-1H-indole-2-carboxylic acid in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 5-cyano-1H-indole-2-carboxylic acid as a potential antiviral agent. The indole scaffold is a "privileged structure" in medicinal chemistry, known for its broad-ranging pharmacological activities, including potent antiviral effects against a variety of viruses such as HIV, HCV, influenza, and Zika virus.[1][2][3] This document outlines the rationale for exploring the 5-cyano derivative, summarizes relevant antiviral data from closely related compounds, and provides detailed protocols for its evaluation.

Introduction

The indole core is a key pharmacophore in numerous approved antiviral drugs and clinical candidates.[2] Specifically, the indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel antiviral agents.[4] Derivatives of this scaffold have demonstrated significant inhibitory activity against various viral targets, most notably as HIV-1 integrase strand transfer inhibitors (INSTIs).[4][5] The addition of a cyano group at the 5-position of the indole ring has been shown in other indole derivatives to confer potent anti-HCV activity, suggesting that this modification could be beneficial for antiviral efficacy.[1]

This document details the application of this compound in antiviral screening and characterization, leveraging the established knowledge of the broader indole-2-carboxylic acid class as a basis for investigation.

Quantitative Data Summary

While direct antiviral data for this compound is not yet publicly available, the following table summarizes the activity of the parent compound (indole-2-carboxylic acid) and other relevant derivatives. This data provides a benchmark for assessing the potential of the 5-cyano analog.

Compound/DerivativeVirusAssay TypeTargetIC50 (μM)CC50 (μM)Selectivity Index (SI)Reference
Indole-2-carboxylic acidHIV-1Integrase Strand TransferIntegrase32.37>100>2.9[4]
Derivative 17a HIV-1Integrase Strand TransferIntegrase3.11>100>32.15[5]
Derivative 8f Influenza ACytopathic Effect (CPE)Not Specified9.43>100>10.6[6]
Derivative 14f Influenza ACytopathic Effect (CPE)Not Specified7.53>100>13.3[6]
Derivative 8f Coxsackie B3Cytopathic Effect (CPE)Not Specified7.18123.117.1[6]
5-Cyano Indole AnalogHCVReplicon AssayNot Specified1.161.656.9[1]

Mechanism of Action: HIV-1 Integrase Inhibition

The most well-characterized antiviral mechanism for the indole-2-carboxylic acid scaffold is the inhibition of HIV-1 integrase.[4][5] This enzyme is essential for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome. Indole-2-carboxylic acid derivatives act as INSTIs by binding to the active site of the integrase enzyme. Their proposed mechanism involves the chelation of two magnesium ions (Mg²⁺) that are critical for the catalytic activity of the enzyme.[4] This interaction, along with π-π stacking with viral DNA, prevents the strand transfer step of integration, thus halting the viral life cycle.[5]

HIV_Integrase_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus vDNA Viral DNA Integrase HIV-1 Integrase vDNA->Integrase binding Integration Integration vDNA->Integration strand transfer Mg1 Mg²⁺ Mg2 Mg²⁺ Blocked Integration Blocked Integrase->Blocked inhibition Compound 5-cyano-1H-indole- 2-carboxylic acid Compound->Integrase chelates Mg²⁺ ions in active site hDNA Host DNA Integration->hDNA Blocked->hDNA

Caption: Mechanism of HIV-1 Integrase Inhibition.

Experimental Protocols

The following are detailed protocols for the initial screening and characterization of this compound for antiviral activity.

Cytotoxicity Assay

Objective: To determine the concentration of the compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).

Materials:

  • Host cell line (e.g., Vero, MDCK, A549, MT-4)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound, dissolved in DMSO

  • MTT or similar cell viability reagent

  • 96-well microtiter plates

  • Plate reader

Protocol:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (medium with DMSO) and a "blank" control (medium only).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

Objective: To determine the concentration of the compound that inhibits the virus-induced cell death by 50% (IC50).

Materials:

  • Host cell line and appropriate culture medium

  • Virus stock with a known titer

  • This compound

  • 96-well microtiter plates

  • MTT or similar cell viability reagent

Protocol:

  • Seed the 96-well plates with host cells and incubate overnight.

  • Prepare serial dilutions of the compound in culture medium.

  • Remove the old medium and add the compound dilutions to the wells.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).

  • Incubate the plates until the cytopathic effect is clearly visible in the "virus control" wells (typically 2-5 days).

  • Perform a cell viability assay (e.g., MTT assay) as described in the cytotoxicity protocol.

  • Calculate the percentage of protection for each compound concentration.

  • Determine the IC50 value by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed host cells in 96-well plates B Prepare serial dilutions of This compound C Add compound dilutions to cells B->C D Infect cells with virus C->D E Incubate for 48-72 hours D->E F Measure cell viability (e.g., MTT assay) E->F G Calculate IC50 and CC50 values F->G H Determine Selectivity Index (SI = CC50 / IC50) G->H

Caption: General workflow for antiviral screening.

HIV-1 Integrase Strand Transfer Assay

Objective: To specifically measure the inhibition of the strand transfer activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay buffer containing Mg²⁺

  • This compound

  • Detection system (e.g., fluorescence-based or ELISA-based)

Protocol:

  • In a microplate, combine the recombinant HIV-1 integrase with the donor DNA in the assay buffer and incubate to allow for the formation of the enzyme-DNA complex.

  • Add serial dilutions of the this compound or a known inhibitor (as a positive control) to the wells.

  • Initiate the strand transfer reaction by adding the target DNA.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction and detect the amount of strand transfer product using a suitable detection method.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

  • Determine the IC50 value from the dose-response curve.

Conclusion

The indole-2-carboxylic acid scaffold is a validated starting point for the discovery of novel antiviral agents, particularly HIV-1 integrase inhibitors. The addition of a 5-cyano group is a rational design strategy based on its observed potency in other antiviral indole series. The protocols and data presented in these application notes provide a solid foundation for researchers to begin a thorough investigation into the antiviral potential of this compound. Further studies should focus on screening against a broad panel of viruses and, if promising activity is found, elucidating the specific mechanism of action.

References

Application Notes and Protocols: 5-cyano-1H-indole-2-carboxylic Acid and its Analogs as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a crucial step for viral replication and the establishment of a persistent infection. As such, it represents a key target for antiretroviral therapy. A promising class of compounds that has emerged as potent HIV-1 integrase inhibitors is the indole-2-carboxylic acid scaffold. These compounds function as integrase strand transfer inhibitors (INSTIs) by chelating essential magnesium ions (Mg²⁺) within the enzyme's active site, thereby preventing the covalent insertion of viral DNA into the host chromosome.[1][2][3]

This document provides detailed application notes on the mechanism of action and structure-activity relationships of indole-2-carboxylic acid derivatives, along with protocols for their synthesis and biological evaluation. While the specific compound 5-cyano-1H-indole-2-carboxylic acid was the focus of the initial query, a review of the scientific literature did not yield specific HIV-1 integrase inhibitory data for this particular derivative. Therefore, this document will focus on the broader class of indole-2-carboxylic acids as HIV-1 integrase inhibitors, for which significant data is available.

Mechanism of Action

The primary mechanism by which indole-2-carboxylic acid derivatives inhibit HIV-1 integrase is through the chelation of two divalent magnesium ions (Mg²⁺) in the enzyme's catalytic core. These Mg²⁺ ions are essential for the catalytic activity of the integrase, facilitating the nucleophilic attack of the host DNA by the viral DNA ends. The indole-2-carboxylic acid scaffold possesses a pharmacophore consisting of the indole nitrogen, the carboxylate oxygen, and the oxygen of the C2-carboxyl group, which effectively coordinates with the two Mg²⁺ ions, thus blocking the binding of the viral DNA and inhibiting the strand transfer reaction.[1][3]

Further interactions, such as π-π stacking between the indole ring system and viral DNA bases (e.g., dC20), can enhance the binding affinity and inhibitory potency of these compounds.[2]

HIV-1_Integrase_Inhibition_Pathway cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of Inhibition Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription (RNA -> dsDNA) Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly_Budding Assembly & Budding Transcription_Translation->Assembly_Budding Integrase_Active_Site Integrase Active Site with Mg2+ ions Chelation Chelation of Mg2+ ions Integrase_Active_Site->Chelation Indole_Derivative Indole-2-carboxylic Acid Derivative Indole_Derivative->Chelation Inhibition Inhibition of Strand Transfer Chelation->Inhibition Inhibition->Integration Blocks Experimental_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Integrase_Assay In Vitro HIV-1 Integrase Inhibition Assay (IC50) Purification->Integrase_Assay Replication_Assay Cell-based HIV-1 Replication Assay (EC50) Integrase_Assay->Replication_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Replication_Assay->Cytotoxicity_Assay SAR_Analysis SAR Analysis & Lead Optimization Cytotoxicity_Assay->SAR_Analysis SAR_Analysis->Design Iterative Improvement

References

Application of 5-cyano-1H-indole-2-carboxylic Acid and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The reprogramming of cellular metabolism is a hallmark of cancer, with many tumor cells exhibiting a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2][3] This metabolic shift is characterized by an increased uptake of glucose and its conversion to lactate, even in the presence of ample oxygen. Lactate dehydrogenase A (LDHA), the enzyme responsible for the conversion of pyruvate to lactate, is a key player in this process and is often overexpressed in various cancers.[2][4] Consequently, LDHA has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[1][3][5][6]

The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of LDHA inhibitors. While specific research on 5-cyano-1H-indole-2-carboxylic acid is not extensively documented in publicly available literature, the broader class of N-hydroxyindole-2-carboxylates (NHI) has been shown to be potent and selective inhibitors of LDHA.[5][7][8] These compounds typically act as competitive inhibitors with respect to both the substrate (pyruvate) and the cofactor (NADH), effectively blocking the glycolytic pathway in cancer cells.[5][7]

Inhibition of LDHA by compounds such as the N-hydroxyindole-2-carboxylate derivative, NHI-2, leads to a reduction in lactate production, a decrease in ATP levels, and an increase in intracellular reactive oxygen species (ROS).[5] This metabolic stress can induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on aerobic glycolysis for their survival and proliferation.[5] The selectivity of these inhibitors for LDHA over the LDHB isoform is a critical aspect of their therapeutic potential, as it is expected to minimize off-target effects.[8]

This document provides an overview of the application of indole-2-carboxylic acid derivatives, with a focus on N-hydroxyindole-2-carboxylates as representative compounds, in cancer research. It includes quantitative data on their inhibitory activity, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data

The following tables summarize the inhibitory activity and anti-proliferative effects of representative N-hydroxyindole-2-carboxylate (NHI) compounds, which share the core indole-2-carboxylic acid scaffold with this compound.

Table 1: In Vitro Inhibitory Activity of NHI Derivatives against LDH Isoforms

CompoundTargetIC50 (µM) vs. NADHIC50 (µM) vs. PyruvateReference
NHI-1 LDHA1.17.6[8]
LDHB> 250> 250[8]
NHI-2 (methyl ester) LDHA0.829.4[8]
LDHB> 250> 250[8]

Table 2: Anti-proliferative Activity of NHI-2 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLa Cervical Carcinoma~50[8]
SiHa Cervical Carcinoma~50[8]

Experimental Protocols

1. In Vitro LDHA Enzymatic Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against purified human LDHA.

  • Materials:

    • Purified human LDHA enzyme

    • Assay buffer: 50 mM HEPES (pH 7.2), 0.01% (v/v) Triton X-100, 0.01% (w/v) Bovine Gamma Globulin, 2 mM DTT

    • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

    • Sodium pyruvate

    • Test compound (e.g., this compound derivative) dissolved in DMSO

    • 96-well microplates

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare serial dilutions of the test compound in 100% DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add the serially diluted test compound to the wells (final DMSO concentration should be ≤1%).

    • Add a solution of LDHA enzyme and NADH to each well and incubate for a short period at room temperature.

    • Initiate the enzymatic reaction by adding sodium pyruvate to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cellular Lactate Production Assay

This protocol measures the effect of a test compound on the amount of lactate secreted by cancer cells into the culture medium.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, A549)

    • Cell culture medium and supplements

    • Test compound

    • Lactate assay kit (commercially available)

    • 96-well plates for cell culture

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

    • After the treatment period, collect the cell culture medium from each well.

    • Use a commercial lactate assay kit to measure the concentration of lactate in the collected medium, following the manufacturer's instructions.

    • Normalize the lactate concentration to the number of cells or total cellular protein in each well.

    • Analyze the data to determine the effect of the compound on lactate production.

3. Cell Viability/Proliferation Assay (MTT Assay)

This protocol assesses the effect of a test compound on the viability and proliferation of cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates for cell culture

    • Microplate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Add serial dilutions of the test compound to the wells and incubate for a desired period (e.g., 72 hours).

    • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.

Visualizations

The Warburg Effect and LDHA Inhibition cluster_LDHA Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate Cancer Cells Pyruvate->Lactate LDHA Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria Normal Cells LDHA LDHA NADH NADH Lactate->Pyruvate NAD NAD+ Inhibitor This compound (or analog) Inhibitor->LDHA Inhibition Warburg Warburg Effect: Increased Glycolysis NADH->NAD

Caption: The Warburg Effect and the role of LDHA in cancer metabolism.

Experimental Workflow for Evaluating LDHA Inhibitors A Compound Synthesis (e.g., this compound) B In Vitro LDHA Enzymatic Assay A->B C Determine IC50 & Selectivity (LDHA vs LDHB) B->C D Cellular Assays C->D I Lead Optimization C->I E Lactate Production Assay D->E F Cell Viability Assay (e.g., MTT) D->F G Mechanism of Action Studies (e.g., Western Blot, ROS measurement) D->G H In Vivo Studies (Xenograft Models) G->H H->I

Caption: Preclinical evaluation workflow for LDHA inhibitors.

Mechanism of LDHA Inhibition Leading to Cell Death Inhibitor LDHA Inhibitor LDHA_Inhibition LDHA Inhibition Inhibitor->LDHA_Inhibition Lactate_Decrease Decreased Lactate Production LDHA_Inhibition->Lactate_Decrease Glycolysis_Block Glycolysis Blockade LDHA_Inhibition->Glycolysis_Block ATP_Decrease Decreased ATP Production Glycolysis_Block->ATP_Decrease ROS_Increase Increased ROS Glycolysis_Block->ROS_Increase Cell_Stress Metabolic & Oxidative Stress ATP_Decrease->Cell_Stress ROS_Increase->Cell_Stress Apoptosis Apoptosis / Cell Death Cell_Stress->Apoptosis

Caption: Logical flow from LDHA inhibition to cancer cell apoptosis.

References

Application Notes and Protocols for 5-cyano-1H-indole-2-carboxylic acid in Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-cyano-1H-indole-2-carboxylic acid is a member of the indole carboxylic acid class of compounds, which has garnered significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives. Various substituted indole-2-carboxylic acids have shown potential as inhibitors of HIV-1 integrase, antagonists of the NMDA receptor, and modulators of EGFR/CDK2 pathways. These compounds often exert their effects through specific interactions with enzyme active sites or allosteric regulatory sites.

This document provides detailed application notes and experimental protocols for developing assays with this compound. The protocols are based on established methodologies for structurally related indole derivatives and can be adapted for the screening and characterization of this specific compound and its analogs.

Potential Biological Targets and Applications

Based on the activities of structurally similar indole-2-carboxylic acid derivatives, this compound could be investigated for its potential as:

  • Antiviral Agent: Specifically as an inhibitor of viral enzymes like HIV-1 integrase. The core indole-2-carboxylic acid scaffold has been shown to chelate with essential metal ions in the active site of this enzyme[1][2].

  • Anticancer Agent: By targeting protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cell cycle progression and proliferation.

  • Neuroprotective Agent: Through modulation of N-methyl-D-aspartate (NMDA) receptors, which are implicated in excitotoxic neuronal damage.

  • Anti-inflammatory Agent: By inhibiting enzymes involved in inflammatory pathways.

The following sections detail protocols for assays relevant to these potential applications.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely published, the following table summarizes inhibitory activities of various related indole-2-carboxylic acid derivatives against different targets. This provides a reference for the expected potency and data presentation.

Compound IDTargetAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Indole-2-carboxylic acidHIV-1 IntegraseStrand Transfer Assay32.37--
Derivative 17aHIV-1 IntegraseStrand Transfer Assay3.11--
Derivative 5gEGFRKinase Assay0.095Erlotinib0.080
Derivative 5iEGFRKinase Assay0.085Erlotinib0.080
Derivative 5jEGFRKinase Assay0.124Erlotinib0.080
Derivative 5cCDK2Kinase Assay0.046--
Derivative 5gCDK2Kinase Assay0.033--

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

This protocol is designed to assess the inhibitory activity of this compound on the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (pre-processed viral DNA mimic)

  • Target DNA (host DNA mimic)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 4% glycerol)

  • This compound (dissolved in DMSO)

  • Control inhibitor (e.g., Raltegravir)

  • 96-well plates

  • Plate reader for fluorescence or time-resolved fluorescence

Protocol:

  • Prepare a solution of HIV-1 integrase and donor DNA in the assay buffer and incubate to form the integrase-donor DNA complex.

  • In a 96-well plate, add 2 µL of various concentrations of this compound or control inhibitor in DMSO. For the negative control, add 2 µL of DMSO.

  • Add the pre-formed integrase-donor DNA complex to each well.

  • Initiate the strand transfer reaction by adding the target DNA to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the strand transfer product using a suitable method (e.g., a fluorescence-based detection system where the target DNA is labeled).

  • Measure the signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_int Prepare Integrase/ Donor DNA Complex add_int Add Integrase Complex prep_int->add_int prep_comp Prepare Compound Dilutions add_comp Add Compound/ Control to Plate prep_comp->add_comp add_target Add Target DNA (Start Reaction) add_int->add_target incubate Incubate at 37°C add_target->incubate stop_rxn Stop Reaction incubate->stop_rxn detect Detect Product stop_rxn->detect analyze Calculate % Inhibition & IC50 detect->analyze

Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

Kinase Inhibition Assay (e.g., EGFR or CDK2)

This protocol provides a general framework for evaluating the inhibitory effect of this compound on protein kinase activity.

Materials:

  • Recombinant Kinase (e.g., EGFR, CDK2/cyclin A)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • Control inhibitor (e.g., Staurosporine, Erlotinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • In a 96-well plate, add 1 µL of various concentrations of this compound or control inhibitor in DMSO. For the negative control, add 1 µL of DMSO.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Signaling Pathway Context:

cluster_pathway Simplified Kinase Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor 5-cyano-1H-indole- 2-carboxylic acid Inhibitor->Receptor

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Cell Proliferation (MTT) Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Control cytotoxic drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of this compound or a control drug. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Logical Relationship of Assay Outcomes:

cluster_logic Connecting In Vitro Activity to Cellular Effects Kinase Kinase Inhibition (Biochemical Assay) Prolif Inhibition of Cell Proliferation (MTT Assay) Kinase->Prolif leads to Apoptosis Induction of Apoptosis (e.g., Caspase Assay) Prolif->Apoptosis can result from

Caption: Relationship between biochemical and cellular assay results.

Disclaimer

The provided protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for this compound. All experiments should be conducted with appropriate controls.

References

protocol for N-acylation of 5-cyano-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An established protocol for the N-acylation of 5-cyano-1H-indole-2-carboxylic acid is presented, offering a detailed methodology for researchers in drug development and organic synthesis. This application note provides two effective methods for this transformation, focusing on chemoselectivity and reaction efficiency.

Introduction

N-acylated indoles are a significant class of heterocyclic compounds frequently found in pharmaceuticals and biologically active molecules. The selective N-acylation of indole derivatives, particularly those with multiple functional groups, presents a chemical challenge due to the potential for side reactions. The target molecule, this compound, possesses three reactive sites: the indole nitrogen (N-H), the carboxylic acid (-COOH), and the cyano group (-CN). A successful acylation strategy must selectively target the indole nitrogen without affecting the other functional groups. This protocol details two reliable methods for the N-acylation of this specific substrate.

Method 1: N-Acylation using Dicyclohexylcarbodiimide (DCC) Coupling

A direct approach for the N-acylation of indoles bearing electron-withdrawing groups at the C-5 position involves the use of a carboxylic acid as the acylating agent in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method is advantageous as it avoids the use of unstable acyl chlorides and proceeds under mild conditions.[1]

Experimental Protocol
  • Reagent Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Catalyst : To the solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Initiation of Reaction : Cool the mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous CH₂Cl₂ dropwise over 10-15 minutes.

  • Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 3-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of CH₂Cl₂.

  • Extraction : Combine the filtrates and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Proposed Reaction Scheme

Indole 5-Cyano-1H-indole- 2-carboxylic acid Product N-Acyl-5-cyano-1H-indole- 2-carboxylic acid Indole->Product CarboxylicAcid R-COOH CarboxylicAcid->Product DCC DCC, DMAP DCC->Product Solvent CH₂Cl₂ Solvent->Product DCU DCU (precipitate)

Caption: Reaction scheme for DCC-mediated N-acylation.

Method 2: Chemoselective N-Acylation using Thioesters

An alternative mild and efficient method for the N-acylation of indoles utilizes thioesters as a stable acyl source.[2][3][4][5] This approach demonstrates high chemoselectivity for the indole nitrogen, even in the presence of other nucleophilic groups, and is tolerant of a wide range of functional groups.[2][3]

Experimental Protocol
  • Reaction Setup : To a sealed tube, add this compound (1.0 eq), the corresponding thioester (3.0 eq), and cesium carbonate (Cs₂CO₃) (3.0 eq).

  • Solvent Addition : Add anhydrous xylene to the mixture.

  • Heating : Seal the tube and heat the reaction mixture at 140 °C for 12 hours.

  • Cooling and Filtration : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction : Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the N-acylated product.

Experimental Workflow

start Start reagents Combine Indole, Thioester, and Cs₂CO₃ in Xylene start->reagents heat Heat at 140 °C for 12h reagents->heat cool Cool to Room Temperature heat->cool filter Dilute and Filter cool->filter extract Aqueous Workup filter->extract purify Column Chromatography extract->purify product N-Acylated Product purify->product

Caption: Workflow for N-acylation using thioesters.

Data Summary

The following table summarizes representative quantitative data for the N-acylation of 5-substituted indoles based on the described methods. Please note that these are representative yields and may vary for this compound.

EntryAcylating AgentMethodBase/Coupling AgentSolventTime (h)Yield (%)
1Benzoic Acid1DCC/DMAPCH₂Cl₂391[1]
2Acetic Acid1DCC/DMAPCH₂Cl₂5~85 (estimated)
3S-Methyl butanethioate2Cs₂CO₃Xylene1297[5]
4S-Methyl benzothioate2Cs₂CO₃Xylene12~90 (estimated)

Conclusion

Both the DCC coupling and the thioester-based methods provide effective and chemoselective pathways for the N-acylation of indoles with electron-withdrawing substituents. The mild reaction conditions and good to excellent yields make these protocols highly suitable for the synthesis of N-acylated this compound derivatives, which are valuable intermediates in medicinal chemistry and drug discovery. Researchers should select the method based on the availability of starting materials and the desired scale of the reaction.

References

Application Notes and Protocols: Synthesis of Vilazodone Metabolites Utilizing 5-Cyano-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of key vilazodone metabolites, leveraging 5-cyano-1H-indole precursors. The protocols outlined below are based on established synthetic strategies, including the Japp-Klingemann reaction and functional group interconversions, to construct the required substituted indole cores.

Introduction

Vilazodone, an antidepressant agent, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. The synthesis of these metabolites is crucial for pharmacological studies, impurity profiling, and the development of analytical standards. A major metabolic pathway involves modification of the indole moiety of vilazodone, including hydroxylation and N-dealkylation. This document details the synthetic routes to two significant metabolites: a hydroxylated derivative and the M17 metabolite, starting from precursors related to 5-cyano-1H-indole-2-carboxylic acid.

One key vilazodone metabolite is the 5-cyano-6-hydroxy-1H-indole derivative.[1] Its synthesis can be achieved through a multi-step process that includes the construction of a 6-hydroxyindole-5-carboxylic acid intermediate, followed by the conversion of the carboxylic acid group to the vital cyano function.[1] Another significant metabolite, M17, is the butyric acid derivative formed from the N-dealkylation of the vilazodone molecule.[2] The synthesis of these compounds is essential for further toxicological and pharmacological evaluation.[3][4]

Data Presentation

Table 1: Summary of Key Synthetic Intermediates and Metabolites

Compound NameStarting MaterialKey ReactionsTypical Yield (%)Purity (%)Reference
6-Hydroxy-1H-indole-5-carboxylic acidSubstituted AnilineJapp-Klingemann, Fischer Indole Synthesis60-70>95[1]
5-Cyano-6-hydroxy-1H-indole6-Hydroxy-1H-indole-5-carboxamideDehydration85-95>98[1]
3-(4-chlorobutyl)-5-cyano-6-hydroxy-1H-indole5-Cyano-6-hydroxy-1H-indoleAlkylation70-80>97-
Vilazodone Metabolite M175-CyanoindoleAcylation, Reduction, HydrolysisNot Reported>99[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Cyano-6-hydroxy-1H-indole

This protocol describes a three-step synthesis of the key intermediate, 5-cyano-6-hydroxy-1H-indole, starting from a suitably substituted aniline, which is a common precursor in indole synthesis. The strategy involves the formation of a 6-hydroxyindole-5-carboxylic acid intermediate via a Japp-Klingemann type Fischer-indole synthesis, followed by amidation and dehydration to yield the target cyano-indole.

Step 1a: Diazotization of the Starting Aniline

  • In a three-necked flask, dissolve the substituted aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

Step 1b: Japp-Klingemann Reaction

  • In a separate flask, dissolve a β-ketoester such as ethyl 2-methylacetoacetate (1.0 eq) in ethanol.

  • Add a solution of sodium acetate (3.0 eq) in water to the β-ketoester solution and cool to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the β-ketoester mixture with vigorous stirring.

  • Allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir overnight.

  • The resulting hydrazone intermediate is then cyclized using a strong acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and hydrochloric acid) with heating to afford the 6-hydroxy-1H-indole-5-carboxylic acid ethyl ester.

  • Hydrolyze the ester using a base such as sodium hydroxide to yield 6-hydroxy-1H-indole-5-carboxylic acid.

Step 2: Amidation of 6-Hydroxy-1H-indole-5-carboxylic Acid

  • Activate the carboxylic acid of the 6-hydroxy-1H-indole-5-carboxylic acid (1.0 eq) using a standard coupling agent (e.g., thionyl chloride or a carbodiimide).

  • React the activated acid with an excess of aqueous ammonia to form 6-hydroxy-1H-indole-5-carboxamide.

  • Isolate the product by filtration and wash with cold water.

Step 3: Dehydration of 6-Hydroxy-1H-indole-5-carboxamide to 5-Cyano-6-hydroxy-1H-indole

  • In a round-bottom flask, suspend the 6-hydroxy-1H-indole-5-carboxamide (1.0 eq) in a suitable solvent like pyridine or dimethylformamide.

  • Add a dehydrating agent such as methanesulfonyl chloride (1.1 eq) dropwise at 0 °C.[1]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 5-cyano-6-hydroxy-1H-indole.

Protocol 2: Synthesis of the Hydroxylated Vilazodone Metabolite

This protocol outlines the final steps to synthesize the hydroxylated vilazodone metabolite from the 5-cyano-6-hydroxy-1H-indole intermediate.

Step 1: Alkylation of 5-Cyano-6-hydroxy-1H-indole

  • Protect the hydroxyl group of 5-cyano-6-hydroxy-1H-indole (1.0 eq) with a suitable protecting group (e.g., benzyl bromide) in the presence of a base like potassium carbonate in a solvent such as acetone.

  • Alkylate the protected indole at the N1 position with 1-bromo-4-chlorobutane (1.2 eq) using a strong base like sodium hydride in a dry aprotic solvent (e.g., DMF) to introduce the butyl chloride side chain.

  • Deprotect the hydroxyl group to yield 3-(4-chlorobutyl)-5-cyano-6-hydroxy-1H-indole.

Step 2: Condensation with the Piperazine Moiety

  • In a round-bottom flask, dissolve 3-(4-chlorobutyl)-5-cyano-6-hydroxy-1H-indole (1.0 eq) and 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq) in a polar aprotic solvent like DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) and a catalytic amount of potassium iodide.

  • Heat the reaction mixture to 80-100 °C and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude hydroxylated vilazodone metabolite by column chromatography or recrystallization.

Protocol 3: Synthesis of Vilazodone Metabolite M17

The synthesis of vilazodone metabolite M17, 4-(5-cyano-1H-indol-3-yl)butanoic acid, can be achieved from 5-cyanoindole. The detailed protocol is based on the supplementary information provided in the literature.[5]

Step 1: Friedel-Crafts Acylation of 5-Cyanoindole

  • To a solution of 5-cyanoindole (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Cool the mixture to 0 °C and add succinic anhydride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with ice-water and extract the product with an organic solvent.

Step 2: Reduction of the Ketone

  • Dissolve the product from the previous step in a suitable solvent (e.g., trifluoroacetic acid).

  • Add a reducing agent such as sodium borohydride in portions.

  • Stir the reaction until the ketone is fully reduced to a methylene group.

  • Work up the reaction by neutralizing the acid and extracting the product.

Step 3: Final Product Isolation

  • Purify the crude 4-(5-cyano-1H-indol-3-yl)butanoic acid (Metabolite M17) by column chromatography or recrystallization to obtain the final product.

Mandatory Visualization

Vilazodone_Metabolite_Synthesis_Workflow cluster_metabolite1 Synthesis of 5-Cyano-6-hydroxy Vilazodone Metabolite cluster_metabolite2 Synthesis of Vilazodone Metabolite M17 A1 Substituted Aniline B1 Japp-Klingemann Fischer Indole Synthesis A1->B1 C1 6-Hydroxy-1H-indole- 5-carboxylic acid B1->C1 D1 Amidation C1->D1 E1 6-Hydroxy-1H-indole- 5-carboxamide D1->E1 F1 Dehydration E1->F1 G1 5-Cyano-6-hydroxy-1H-indole F1->G1 H1 Alkylation & Condensation G1->H1 I1 Hydroxylated Vilazodone Metabolite H1->I1 A2 5-Cyanoindole B2 Friedel-Crafts Acylation A2->B2 C2 Keto-acid Intermediate B2->C2 D2 Reduction C2->D2 E2 Metabolite M17 D2->E2

Caption: Synthetic workflows for vilazodone metabolites.

Japp_Klingemann_Fischer_Indole A Aryl Amine B Diazotization (NaNO2, HCl) A->B C Aryl Diazonium Salt B->C E Japp-Klingemann Coupling C->E D β-Ketoester D->E F Arylhydrazone E->F G Fischer Indole Cyclization (Acid, Heat) F->G H Substituted Indole Ester G->H I Hydrolysis H->I J Indole Carboxylic Acid I->J

Caption: Japp-Klingemann and Fischer Indole synthesis pathway.

References

Application Note and Protocol: Purification of 5-cyano-1H-indole-2-carboxylic acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-cyano-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is crucial for the successful development of downstream products and for ensuring accurate biological and pharmacological evaluations. This document provides detailed protocols for the purification of this compound using both flash column chromatography for bulk purification and high-performance liquid chromatography (HPLC) for achieving high purity.

Purification Strategy Overview

The purification of this compound from a crude reaction mixture typically involves an initial purification step using flash column chromatography to remove major impurities, followed by a final polishing step using preparative HPLC to achieve high purity, if required. The carboxylic acid and cyano functionalities of the molecule influence its polarity, making it suitable for both normal-phase and reverse-phase chromatography.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyano-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-cyano-1H-indole-2-carboxylic acid. Our aim is to facilitate improved yields and purity through detailed experimental protocols, data-driven insights, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective synthetic strategy involves a two-step process:

  • Fischer Indole Synthesis: Reaction of 4-cyanophenylhydrazine with an ethyl pyruvate precursor to yield ethyl 5-cyano-1H-indole-2-carboxylate.[1][2] The necessary hydrazone for this step can be prepared via the Japp-Klingemann reaction.[3][4]

  • Hydrolysis: Alkaline hydrolysis of the resulting ethyl ester to the desired this compound.

Q2: I am experiencing very low yields in my Fischer indole synthesis step. What are the likely causes?

A2: Low yields in the Fischer indole synthesis of 5-cyanoindoles can stem from several factors.[2][5] The electron-withdrawing nature of the cyano group can impact the reaction.[1] Key areas to investigate include:

  • Incomplete Hydrazone Formation: Ensure the complete formation of the hydrazone from 4-cyanophenylhydrazine and the keto-ester before proceeding with cyclization.[2]

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and the optimal catalyst may need to be determined empirically.[2][5]

  • Reaction Temperature and Time: The reaction is highly sensitive to temperature. Temperatures that are too high can lead to decomposition and tar formation, while temperatures that are too low may result in an incomplete reaction.[5]

  • Purity of Starting Materials: Impurities in the 4-cyanophenylhydrazine or the keto-ester can lead to unwanted side reactions.[5]

Q3: I am observing a significant amount of dark, tar-like byproduct. How can this be minimized?

A3: Tar and polymer formation is a common issue in Fischer indole synthesis, often exacerbated by strong acids and high temperatures.[1] To mitigate this:

  • Optimize Temperature: Start with milder temperature conditions and gradually increase as needed while monitoring the reaction.

  • Choice of Acid: Consider using a milder acid catalyst or a Lewis acid.

  • Reaction Concentration: Running the reaction at a higher dilution can favor the desired intramolecular cyclization over intermolecular polymerization.[1]

Q4: My final product is difficult to purify. What are some effective purification strategies?

A4: Purification of this compound can be challenging due to the presence of polar byproducts. Consider the following methods:

  • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer can then be acidified to precipitate the purified product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective method for purification.

  • Column Chromatography: While potentially challenging due to the polarity of the compound, silica gel or reverse-phase chromatography can be employed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete hydrazone formation.[2]Ensure complete reaction of 4-cyanophenylhydrazine with the keto-ester before adding the cyclization catalyst. Monitor by TLC.
Inappropriate acid catalyst or concentration.[5]Screen different Brønsted and Lewis acid catalysts (e.g., PPA, ZnCl₂, p-TSA). Optimize the molar ratio of the catalyst.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and byproduct accumulation.
Formation of Dark Tar/Polymers Reaction temperature is too high.Lower the reaction temperature and consider longer reaction times.
Acid catalyst is too strong or concentrated.Use a milder acid catalyst or reduce its concentration. Consider a Lewis acid.
High concentration of reactants.[1]Increase the solvent volume to run the reaction at a higher dilution.[1]
Hydrolysis of the 5-Cyano Group Harsh acidic or basic conditions during reaction or workup.Use milder reaction conditions. Neutralize the reaction mixture promptly during workup.
Prolonged reaction or workup times.Minimize the duration of exposure to harsh conditions.
Presence of water.Ensure all solvents and reagents are anhydrous.
Incomplete Hydrolysis of Ethyl Ester Insufficient base or reaction time.Increase the molar excess of the base (e.g., NaOH, KOH) and/or extend the reaction time.
Low reaction temperature.Ensure the reaction is maintained at a suitable temperature (e.g., reflux) to drive the hydrolysis to completion.
Difficulty in Product Isolation Product is soluble in the workup solvent.Carefully select extraction solvents. Ensure the aqueous layer is sufficiently acidified to precipitate the carboxylic acid.
Formation of stable emulsions during extraction.Add brine to the aqueous layer to help break up emulsions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-cyano-1H-indole-2-carboxylate via Fischer Indole Synthesis

This protocol is a generalized procedure based on established Fischer indole synthesis methodologies.

Materials:

  • 4-cyanophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA))

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • Hydrazone Formation (Optional, can be done in-situ): In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.0-1.2 eq) in a suitable solvent like ethanol. Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitored by TLC).

  • Cyclization: To the mixture containing the hydrazone (or to a fresh reaction with the hydrazine and keto-ester), add the acid catalyst (e.g., PPA as both catalyst and solvent, or a catalytic amount of ZnCl₂ or p-TSA in a high-boiling solvent like toluene).

  • Heat the reaction mixture to the appropriate temperature (this is highly dependent on the catalyst and solvent, ranging from 80°C to 150°C) and stir for several hours (typically 2-15 hours). Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully pour the reaction mixture onto crushed ice with vigorous stirring. If another catalyst was used, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Hydrolysis of Ethyl 5-cyano-1H-indole-2-carboxylate

Materials:

  • Ethyl 5-cyano-1H-indole-2-carboxylate

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-cyano-1H-indole-2-carboxylate in ethanol.

  • Add an aqueous solution of NaOH or KOH (typically 2-4 molar equivalents).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 with concentrated HCl.

  • The product, this compound, should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product 4_cyanophenylhydrazine 4-Cyanophenylhydrazine hydrazone Hydrazone Formation 4_cyanophenylhydrazine->hydrazone + Ethyl Pyruvate ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->hydrazone enamine Enamine Tautomerization hydrazone->enamine Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement imine_intermediate Di-imine Intermediate rearrangement->imine_intermediate cyclization_step Intramolecular Cyclization imine_intermediate->cyclization_step elimination Elimination of NH3 cyclization_step->elimination ester_product Ethyl 5-cyano-1H- indole-2-carboxylate elimination->ester_product Troubleshooting_Workflow start Low Yield or Reaction Failure check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions If Pure optimize_catalyst Optimize Acid Catalyst & Concentration check_conditions->optimize_catalyst optimize_temp Optimize Temperature & Reaction Time optimize_catalyst->optimize_temp optimize_solvent Optimize Solvent & Concentration optimize_temp->optimize_solvent purification_issue Address Purification Challenges optimize_solvent->purification_issue success Improved Yield purification_issue->success Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Potential Outcomes Temperature Temperature Yield Yield Temperature->Yield affects rate & stability Side_Products Side Products Temperature->Side_Products high temp -> tar Catalyst_Choice Catalyst Choice Catalyst_Choice->Yield determines efficiency Catalyst_Choice->Side_Products strong acid -> side reactions Concentration Concentration Concentration->Yield dilute -> favors intramolecular Concentration->Side_Products high conc -> polymerization Purity Purity Yield->Purity often a trade-off Side_Products->Purity inversely proportional

References

Technical Support Center: Synthesis of 5-Cyano-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-cyano-1H-indole-2-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on a two-step process: the Fischer indole synthesis of ethyl 5-cyano-1H-indole-2-carboxylate followed by its hydrolysis.

Q1: My Fischer indole synthesis of ethyl 5-cyano-1H-indole-2-carboxylate has a very low yield. What are the potential causes and how can I improve it?

Low yields in the Fischer indole synthesis can stem from several factors.[1] Incomplete reaction, degradation of the starting materials or product, and the formation of side products are common culprits. To improve your yield, consider the following:

  • Purity of Reactants: Ensure your 4-cyanophenylhydrazine hydrochloride and ethyl pyruvate (or its equivalent) are of high purity. Impurities can interfere with the reaction.

  • Anhydrous Conditions: The Fischer indole synthesis is sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Acid Catalyst: The choice and amount of acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) are critical.[2][3] An insufficient amount may lead to an incomplete reaction, while an excessive amount can cause degradation. Experiment with different catalysts and concentrations to find the optimal conditions for your specific setup.

  • Reaction Temperature and Time: Both temperature and reaction time significantly impact the yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration. Prolonged heating can lead to decomposition.

  • Work-up Procedure: Prompt and careful work-up is essential to prevent product loss. Neutralize the acidic reaction mixture and extract the product efficiently.

Q2: I am observing a significant amount of a dark, tarry byproduct in my Fischer indole synthesis. What is this and how can I prevent its formation?

The formation of dark, polymeric, or tarry substances is a common issue in Fischer indole synthesis, often due to the strong acidic conditions and elevated temperatures. These byproducts arise from the acid-catalyzed polymerization of the indole ring or reactive intermediates. To mitigate this:

  • Use a Milder Acid Catalyst: Consider using a milder Brønsted acid or a Lewis acid instead of strong acids like sulfuric acid.

  • Optimize Reaction Temperature: Use the minimum temperature required for the reaction to proceed at a reasonable rate. Overheating can significantly promote polymerization.

  • Control Reagent Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions that lead to polymers.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities arising from oxidation.

Q3: During the hydrolysis of ethyl 5-cyano-1H-indole-2-carboxylate, I am getting a mixture of products, including the starting ester and a new, more polar compound that is not my desired carboxylic acid. What is happening?

The most likely side reaction during the hydrolysis of the ethyl ester is the partial or complete hydrolysis of the 5-cyano group to a 5-carboxamide or a 5-carboxylic acid group, especially under harsh basic or acidic conditions and prolonged reaction times. To favor the selective hydrolysis of the ester:

  • Milder Hydrolysis Conditions: Use milder basic conditions (e.g., lithium hydroxide in a mixture of THF and water) at room temperature or slightly elevated temperatures. Avoid using strong, concentrated bases for extended periods.

  • Monitor the Reaction Closely: Follow the progress of the hydrolysis by TLC to stop the reaction as soon as the starting ester is consumed.

  • Careful pH Adjustment during Work-up: When acidifying the reaction mixture to precipitate the carboxylic acid, do so carefully and avoid strongly acidic conditions for a prolonged time.

Q4: My final this compound product is difficult to purify. What are some common impurities and how can I remove them?

Common impurities can include:

  • Unreacted Ethyl Ester: If the hydrolysis is incomplete, the starting ester will remain. This can typically be removed by recrystallization or column chromatography.

  • 5-Carboxamido-1H-indole-2-carboxylic acid or 5-Carboxy-1H-indole-2-carboxylic acid: These result from the hydrolysis of the nitrile group. Their removal can be challenging due to similar polarities. Careful column chromatography with an appropriate solvent system is often required.

  • Decarboxylated Product (5-cyano-1H-indole): While less common under typical hydrolysis conditions, some decarboxylation of the 2-carboxylic acid can occur, especially if the work-up involves excessive heat.

For purification, consider the following:

  • Recrystallization: This is often effective for removing less polar impurities like the starting ester.

  • Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from both more and less polar impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid can be effective.

Data Presentation

The following table summarizes typical reaction parameters for the two-step synthesis of this compound. Please note that these are representative values and may require optimization for specific laboratory conditions.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Typical Purity (%)
1Fischer Indole Synthesis4-Cyanophenylhydrazine HCl, Ethyl Pyruvate, H₂SO₄EthanolReflux (approx. 78)2-460-75>95 (after chromatography)
2Ester HydrolysisEthyl 5-cyano-1H-indole-2-carboxylate, LiOH·H₂OTHF/H₂ORoom Temperature - 404-885-95>98 (after recrystallization)

Experimental Protocols

Step 1: Synthesis of Ethyl 5-cyano-1H-indole-2-carboxylate

This protocol is a representative procedure based on the Fischer indole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) to absolute ethanol.

  • Acid Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure ethyl 5-cyano-1H-indole-2-carboxylate.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester.

  • Reaction Setup: Dissolve ethyl 5-cyano-1H-indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or warm gently to around 40°C for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • Precipitation and Filtration: A precipitate of this compound will form. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Visualizations

Fischer_Indole_Synthesis 4-Cyanophenylhydrazine 4-Cyanophenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-Cyanophenylhydrazine->Hydrazone Intermediate Ethyl Pyruvate Ethyl Pyruvate Ethyl Pyruvate->Hydrazone Intermediate Enamine Intermediate Enamine Intermediate Hydrazone Intermediate->Enamine Intermediate Tautomerization Sigmatropic Rearrangement Sigmatropic Rearrangement Enamine Intermediate->Sigmatropic Rearrangement Cyclization & NH3 Elimination Cyclization & NH3 Elimination Sigmatropic Rearrangement->Cyclization & NH3 Elimination Ethyl 5-cyano-1H-indole-2-carboxylate Ethyl 5-cyano-1H-indole-2-carboxylate Cyclization & NH3 Elimination->Ethyl 5-cyano-1H-indole-2-carboxylate

Fischer Indole Synthesis Pathway

Side_Reactions Ethyl 5-cyano-1H-indole-2-carboxylate Ethyl 5-cyano-1H-indole-2-carboxylate Desired Product This compound Ethyl 5-cyano-1H-indole-2-carboxylate->Desired Product Ester Hydrolysis Side_Product_1 5-Carboxamido-1H-indole-2-carboxylic acid Ethyl 5-cyano-1H-indole-2-carboxylate->Side_Product_1 Nitrile Hydrolysis (Partial) Side_Product_2 5-Carboxy-1H-indole-2-carboxylic acid Side_Product_1->Side_Product_2 Nitrile Hydrolysis (Complete) Polymerization Tarry Byproducts Indole Ring Indole Ring Indole Ring->Polymerization Strong Acid/ High Temp.

Main Reaction and Potential Side Reactions

References

solubility issues of 5-cyano-1H-indole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-cyano-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a weakly acidic organic molecule. Its structure, containing a non-polar indole ring and a polar carboxylic acid group, results in low solubility in water and neutral aqueous buffers.[1] The presence of the cyano group can also influence its polarity and solubility characteristics. For many indole derivatives, organic co-solvents like dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF) are effective for initial dissolution.[1]

Q2: How can I improve the aqueous solubility of this compound?

Adjusting the pH is a highly effective method to enhance aqueous solubility. As a carboxylic acid, this compound will be deprotonated in a basic solution, forming a more soluble salt.[1][2][3] It is recommended to adjust the pH of your aqueous solution to above neutral (pH > 7) to significantly increase its solubility.[1] A common technique involves dissolving the compound in a small amount of a dilute base like 1N NaOH and then diluting with the desired aqueous buffer, followed by a final pH adjustment.[1]

Q3: What are the recommended organic solvents for preparing a stock solution?

For preparing a concentrated stock solution, DMSO is a widely used solvent due to its strong ability to dissolve a broad range of organic compounds.[3] Ethanol and methanol are also suitable options for creating stock solutions.[3] It is always advisable to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large batch.

Q4: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What should I do?

This is a frequent issue when the final concentration of the compound in the aqueous solution surpasses its solubility limit.[3] Here are several troubleshooting steps you can take:

  • Decrease the final concentration: The intended concentration may be too high for the aqueous buffer.

  • Optimize the stock concentration: Preparing a more dilute stock solution in the organic solvent can sometimes help.[3]

  • Use a co-solvent system: Introduce a small percentage of a water-miscible organic solvent (like ethanol or propylene glycol) into your final aqueous solution.[1]

  • Employ stepwise dilution: Add the organic stock solution to the aqueous buffer slowly while vigorously stirring or vortexing to promote rapid and uniform mixing.[3]

  • Gentle warming: Slightly warming the solution (e.g., to 37°C) might increase solubility, but you should be mindful of the compound's thermal stability.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: The compound does not dissolve in the chosen organic solvent.
  • Possible Cause: The solvent may not be appropriate for this specific indole derivative, or the concentration is too high.

  • Troubleshooting Steps:

    • Try a stronger solvent: If you are using a less polar solvent, switch to a more polar aprotic solvent like DMSO or DMF.

    • Apply gentle heat: Warming the mixture can often aid dissolution. Be cautious and ensure the compound is stable at elevated temperatures.

    • Use sonication: Sonicating the sample can help break up solid particles and enhance dissolution.[1]

    • Reduce the amount of solute: You may be attempting to create a supersaturated solution. Try dissolving a smaller quantity of the compound.

Issue 2: The solution is cloudy or forms a suspension.
  • Possible Cause: This indicates incomplete dissolution or the formation of fine precipitates.[1]

  • Troubleshooting Steps:

    • Increase mixing time and energy: Continue stirring or vortexing for a longer period.

    • Gentle warming and sonication: As mentioned previously, these techniques can help to fully dissolve the compound.[1]

    • Filtration: If small, undissolved particles remain, you can filter the solution through a 0.22 µm filter. Note that this may slightly lower the effective concentration of your compound.[1]

Data Presentation

Solvent ClassSpecific SolventsExpected Qualitative Solubility
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High
Polar Protic Solvents Ethanol, MethanolModerate to High
Aqueous Solutions (Basic) Aqueous Buffers (pH > 8.0)Moderate to High
Non-Polar Solvents Hexane, TolueneLow
Aqueous Solutions (Neutral/Acidic) Water, PBS (pH 7.4)Low

Note: It is highly recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental requirements.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This method provides a quick assessment of solubility in various solvents.

  • Preparation: Weigh approximately 1-5 mg of this compound into a small vial.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL at a time) to the vial.

  • Mixing: After each addition, vortex or shake the vial vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Categorization: Classify the solubility as "high" (dissolves in a small volume), "moderate" (requires more solvent), or "low" (does not dissolve or only a small fraction dissolves).

Protocol for Determining Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This is a more quantitative method to determine the solubility of a compound.

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The excess solid should be clearly visible.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the solution.

  • Sampling: Carefully extract a sample from the clear, saturated supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the sample using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships relevant to working with this compound.

cluster_0 Solubility Troubleshooting Workflow start Start: Undissolved Compound solvent Select appropriate organic solvent (e.g., DMSO, Ethanol) start->solvent dissolve Attempt to dissolve at desired concentration solvent->dissolve check Is the compound fully dissolved? dissolve->check success Solution ready for use check->success Yes troubleshoot Troubleshoot check->troubleshoot No options Options: - Use stronger solvent - Apply gentle heat - Sonicate - Reduce concentration troubleshoot->options recheck Re-attempt dissolution options->recheck recheck->check cluster_1 pH Adjustment for Aqueous Solubility start Start: Poorly soluble compound in aqueous buffer add_base Dissolve compound in a small amount of dilute base (e.g., 1N NaOH) start->add_base deprotonation Carboxylic acid is deprotonated to a soluble salt add_base->deprotonation dilute Dilute with the desired aqueous buffer deprotonation->dilute adjust_ph Adjust final pH as needed with dilute acid/base dilute->adjust_ph end Soluble aqueous solution obtained adjust_ph->end

References

Technical Support Center: Optimizing Reaction Conditions for 5-Cyano-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-cyano-1H-indole-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound scaffold?

A1: The most prevalent strategies involve a multi-step synthesis that first constructs the 5-cyanoindole core, followed by the introduction or formation of the 2-carboxylic acid moiety. Key synthetic pathways for the indole core include the Fischer, Leimgruber-Batcho, and Bischler-Möhlau indole syntheses.[1] The cyano group is typically introduced either from a corresponding aniline precursor (e.g., via a Sandmeyer reaction) or by cyanation of a halogenated indole intermediate.[2][3] The carboxylic acid at the C-2 position is often formed by the hydrolysis of a corresponding ester, which is introduced during the indole synthesis.[4]

Q2: How do I choose the best synthetic strategy for my specific derivative?

A2: The choice of synthesis depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

  • Fischer Indole Synthesis: This is a versatile and widely used method, especially when starting from a substituted phenylhydrazine (like 4-cyanophenylhydrazine).[5] It is suitable for a range of ketones and aldehydes to build the indole ring.[5] However, it can be sensitive to the choice of acid catalyst and temperature.[1]

  • Leimgruber-Batcho Indole Synthesis: This method is often high-yielding and proceeds under mild conditions, making it popular in the pharmaceutical industry.[6] It starts from an o-nitrotoluene derivative.[6][7]

  • Cyanation of a Halogenated Indole: If a 5-bromo-1H-indole-2-carboxylic acid ester is available or can be synthesized, a palladium-catalyzed cyanation or a Rosenmund-von Braun reaction can be an effective way to introduce the cyano group.[2]

Q3: What are the critical reaction parameters to monitor and optimize?

A3: Several parameters are crucial for a successful synthesis:

  • Temperature: Both indole formation and potential side reactions are highly temperature-dependent.[1]

  • Acid/Base Concentration: The choice and concentration of acid or base catalysts are critical, especially in the Fischer indole synthesis and ester hydrolysis steps.[8]

  • Reaction Time: Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.[9]

  • Atmosphere: For reactions involving organometallic catalysts (e.g., palladium-catalyzed cyanation), maintaining an inert atmosphere is crucial.[2]

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation

Q: My reaction is giving a very low yield or no desired product. What are the possible causes and how can I fix it?

A: Low yields can arise from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is recommended.

  • Inefficient Indole Ring Formation:

    • Possible Cause: In the Fischer indole synthesis, the choice of acid catalyst is critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[8]

    • Solution: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[8] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[8] Also, optimize the reaction temperature, starting with milder conditions and gradually increasing it.[8]

  • Failure in Cyanation Step:

    • Possible Cause: If you are performing a cyanation on a 5-bromoindole derivative, the catalyst may be inactive or the conditions may not be optimal.

    • Solution: For palladium-catalyzed cyanation with Zn(CN)₂, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[2] For the Rosenmund-von Braun reaction with CuCN, ensure the temperature is high enough to drive the reaction to completion.[2]

  • Incomplete Hydrolysis of the Ester:

    • Possible Cause: The ester at the C-2 position may be sterically hindered or the hydrolysis conditions may be too mild.

    • Solution: Increase the concentration of the base (e.g., NaOH or KOH), increase the reaction temperature, or prolong the reaction time.[10] Monitor the reaction progress carefully to avoid decomposition of the product.

Issue 2: Significant Formation of Impurities and Side Products

Q: I am observing multiple spots on my TLC plate and the crude product is impure. What are the common side reactions and how can I minimize them?

A: The formation of side products is a common challenge. Identifying the impurity can help in addressing the root cause.

  • Hydrolysis of the Cyano Group:

    • Side Product: Formation of 5-carboxamido-1H-indole-2-carboxylic acid or 5-carboxy-1H-indole-2-carboxylic acid.

    • Cause: The cyano group can be hydrolyzed under either acidic or basic conditions, especially during prolonged reaction times or harsh work-up procedures.[11]

    • Solution: Minimize exposure to strong acids or bases. Neutralize the reaction mixture promptly during work-up. If possible, run the reaction at a lower temperature and for a shorter duration. Ensure all solvents and reagents are anhydrous.

  • Decarboxylation of the Carboxylic Acid:

    • Side Product: Formation of 5-cyano-1H-indole.

    • Cause: Indole-2-carboxylic acids can undergo decarboxylation upon heating.[4][12]

    • Solution: Avoid excessive temperatures during the final steps of the synthesis and during purification. If decarboxylation is a significant issue, consider performing the final purification at a lower temperature.

  • Formation of Tar and Polymeric Byproducts:

    • Cause: Strongly acidic and high-temperature conditions, particularly in the Fischer indole synthesis, can lead to the formation of intractable tars.[8]

    • Solution: Optimize the acid catalyst and reaction temperature. Running the reaction at a higher dilution can sometimes favor the desired intramolecular cyclization over intermolecular polymerization.

  • Formation of Regioisomers:

    • Side Product: In a Fischer indole synthesis using an unsymmetrical ketone, a mixture of indole regioisomers can be formed.[8]

    • Solution: If possible, use a symmetrical ketone or aldehyde. Otherwise, the reaction conditions (acid catalyst, temperature, solvent) may need to be carefully optimized to favor the formation of the desired regioisomer.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Cyanoindoles

Synthesis RouteStarting MaterialReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Fischer Indole4-Cyanophenylhydrazine HCl, Cyclohexanonep-TSA (cat.)EthanolReflux2-4~85[5]
Leimgruber-Batcho3-Methyl-4-nitrobenzonitrile1. DMF-DMA2. Fe, Acetic Acid1. Dichloromethane2. Methanol1. 50-552. 50-551. 82. 8-[9]
Rosenmund-von Braun5-BromoindoleCuCNNMP8518-25~98[2]
Pd-catalyzed Cyanation5-BromoindoleZn(CN)₂, Pd(PPh₃)₄DMF80-10012-2480-95[2]

Table 2: Conditions for the Hydrolysis of Ethyl Indole-2-carboxylates

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 1-allyl-1H-indole-2-carboxylateaq. KOHAcetoneReflux1High[10]
Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylateNaOHEthanolReflux277.6[13]
Ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate3N NaOHEthanolReflux2-[13]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-cyano-1H-indole-2-carboxylate via Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation (in situ): In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol.

  • Cyclization: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 10-20 mol%).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Hydrolysis of Ethyl 5-cyano-1H-indole-2-carboxylate
  • Reaction Setup: Dissolve ethyl 5-cyano-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add an excess of sodium hydroxide (e.g., 3-5 eq).

  • Heating: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and acidify with cold 1N HCl to a pH of approximately 2-3.

  • Isolation: The precipitated this compound can be collected by filtration, washed with cold water, and dried.

Mandatory Visualization

G cluster_start Starting Materials cluster_synthesis Synthesis of 5-Cyanoindole Core A Substituted Phenylhydrazine (e.g., 4-cyanophenylhydrazine) E Fischer Indole Synthesis A->E B Ketone/Aldehyde (e.g., ethyl pyruvate) B->E C o-Nitrotoluene Derivative F Leimgruber-Batcho Synthesis C->F D 5-Bromoindole-2-carboxylate G Cyanation Reaction D->G H Ethyl 5-cyano-1H-indole-2-carboxylate E->H F->H G->H I Hydrolysis H->I J This compound I->J

Caption: General synthetic workflow for this compound.

G Start Low or No Yield Indole_Formation Check Indole Ring Formation Start->Indole_Formation Is the indole core forming? Catalyst Optimize Acid Catalyst (Brønsted vs. Lewis) Indole_Formation->Catalyst No Cyanation Check Cyanation Step Indole_Formation->Cyanation Yes Temperature Optimize Temperature Catalyst->Temperature Success Improved Yield Temperature->Success Reagents Ensure Anhydrous Conditions & Active Catalyst Cyanation->Reagents Is cyanation step inefficient? Hydrolysis Check Ester Hydrolysis Cyanation->Hydrolysis No Reagents->Success Conditions Increase Base Conc., Temp., or Time Hydrolysis->Conditions Is hydrolysis incomplete? Conditions->Success

Caption: Troubleshooting decision tree for low product yield.

G Target This compound Side_Reaction_1 Hydrolysis of Cyano Group Target->Side_Reaction_1 Harsh Acid/Base Workup Side_Reaction_2 Decarboxylation Target->Side_Reaction_2 High Temperature Side_Product_1 5-Carboxamido or 5-Carboxy Derivative Side_Reaction_1->Side_Product_1 Side_Product_2 5-Cyano-1H-indole Side_Reaction_2->Side_Product_2 Side_Reaction_3 Tar/Polymer Formation Side_Product_3 Polymeric Byproducts Side_Reaction_3->Side_Product_3 Indole_Synthesis Indole Synthesis Step (e.g., Fischer) Indole_Synthesis->Side_Reaction_3 High Temp./ [Acid]

Caption: Common side reactions in the synthesis of this compound.

References

Technical Support Center: Purification of 5-Cyano-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-cyano-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as substituted anilines or pyruvates, byproducts from side reactions like decarboxylation, and residual solvents from the reaction or initial work-up. The specific impurities will depend on the synthetic route employed. For instance, in syntheses analogous to the Reissert indole synthesis, incompletely cyclized intermediates may be present.

Q2: I am observing a very low solubility of my crude this compound. Which solvents are recommended for purification?

A2: this compound, like many indole carboxylic acids, has limited solubility in non-polar organic solvents. For purification, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used for initial dissolution, but their high boiling points make them difficult to remove. For chromatography and crystallization, it is often more practical to use mixtures of solvents. For example, a mixture of ethyl acetate and a less polar solvent like hexanes or petroleum ether can be effective for column chromatography.[1] For crystallization, polar protic solvents like ethanol or methanol, potentially with the addition of water, can be explored.

Q3: My purified product still shows multiple spots on the Thin Layer Chromatography (TLC) plate. What should I do?

A3: If multiple spots are visible on TLC after initial purification, a secondary purification step is necessary. If you have already attempted crystallization, column chromatography would be the next logical step, or vice versa. It is also crucial to ensure that your TLC mobile phase is optimized to resolve your product from its impurities. Experiment with different solvent systems of varying polarity. For instance, if you are using a 1:1 mixture of ethyl acetate and hexanes, try adjusting the ratio to 2:1 or 1:2 to improve separation.

Q4: Can High-Performance Liquid Chromatography (HPLC) be used for the purification of this compound?

A4: Yes, reverse-phase HPLC (RP-HPLC) is a powerful technique for the final purification of this compound to achieve high purity (>96%).[1] A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with an acidic modifier such as formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after purification - Product loss during transfers. - Product is partially soluble in the crystallization solvent. - Inefficient elution from the chromatography column.- Minimize the number of transfer steps. - Cool the crystallization mixture thoroughly and for a sufficient amount of time. - After the main fraction is collected, flush the column with a more polar solvent to recover any remaining product.
Oily product instead of solid after solvent evaporation - Presence of high-boiling residual solvents (e.g., DMF, DMSO). - The product may be a polymorph or amorphous solid.- Co-evaporate with a lower-boiling solvent like toluene or dichloromethane under reduced pressure. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.
Product degrades during column chromatography on silica gel - The acidic nature of silica gel can cause degradation of sensitive indole compounds.- Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent). - Consider using a different stationary phase, such as alumina. - Perform the chromatography quickly to minimize contact time with the silica gel.
Difficulty in removing a closely related impurity - The impurity has a very similar polarity to the desired product.- Optimize the mobile phase for column chromatography by testing various solvent mixtures. A shallow gradient elution might be necessary. - If chromatography fails, attempt recrystallization from different solvent systems. - If the impurity is an isomer, chiral chromatography might be required if applicable.

Quantitative Data Summary

The following table provides starting conditions for developing an analytical HPLC method for this compound, based on methods used for similar compounds.

Parameter Condition Reference
Stationary Phase C18 (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm)[3][4]
Mobile Phase Acetonitrile and water with a phosphoric acid modifier[2]
Detection UV (if chromophore is sufficient) or Refractive Index (for non-chromophoric impurities)[3][4]
Column Temperature 35°C[3][4]
Flow Rate 1.5 mL/min[3][4]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate). A good crystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: While hot, filter the solution through a fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pack a column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Dry-load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate).

  • Fraction Collection: Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 hexanes:ethyl acetate). Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

Purification_Workflow start Crude this compound dissolve Dissolve in appropriate solvent start->dissolve filter_insoluble Filter to remove insoluble impurities dissolve->filter_insoluble purification_choice Choose Purification Method filter_insoluble->purification_choice crystallization Recrystallization purification_choice->crystallization High initial purity chromatography Column Chromatography purification_choice->chromatography Complex mixture purity_check Check Purity (TLC/HPLC) crystallization->purity_check chromatography->purity_check pure_product Pure Product (>95%) purity_check->pure_product Yes further_purification Further Purification Needed purity_check->further_purification No further_purification->purification_choice

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity after Initial Purification check_solubility Is the product soluble in common organic solvents? start->check_solubility recrystallize Attempt recrystallization from a different solvent system check_solubility->recrystallize Yes column_chromatography Perform flash column chromatography check_solubility->column_chromatography No final_product High Purity Product recrystallize->final_product check_tlc Are impurities well-separated on TLC? column_chromatography->check_tlc optimize_mobile_phase Optimize mobile phase for better separation check_tlc->optimize_mobile_phase No use_hplc Consider preparative HPLC for final purification check_tlc->use_hplc Yes optimize_mobile_phase->column_chromatography use_hplc->final_product

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: 5-Cyano-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and potential degradation of 5-cyano-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the functional groups present, the primary degradation pathways for this compound are hydrolysis of the 5-cyano group and decarboxylation of the 2-carboxylic acid group. The indole ring itself can also be susceptible to oxidative and photodegradation.

Q2: How can I prevent the hydrolysis of the 5-cyano group during my experiments?

A2: Hydrolysis of the nitrile (cyano) group to a carboxamide and subsequently to a carboxylic acid is a common issue, particularly under acidic or basic conditions.[1] To minimize hydrolysis, it is crucial to maintain a neutral pH whenever possible. If your protocol requires acidic or basic conditions, use the mildest reagents and shortest reaction times feasible. Prompt neutralization of the reaction mixture during work-up is also recommended.[1]

Q3: Under what conditions should I be concerned about the decarboxylation of my compound?

A3: Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, is typically induced by high temperatures. For indole-2-carboxylic acids, this can occur when heating the compound, especially in a solvent.[2] If your experiment involves heating, monitor for the formation of 5-cyanoindole as a potential degradation product.

Q4: Is this compound sensitive to light?

A4: Indole derivatives can be susceptible to photodegradation.[3][4] It is recommended to store the compound in a light-protected container (e.g., an amber vial) and to minimize its exposure to direct light during experiments.

Q5: What are the best storage conditions for this compound?

A5: To ensure stability, this compound should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidation.

Troubleshooting Guides

Issue 1: Appearance of a More Polar Impurity in HPLC Analysis
  • Possible Cause: This is often indicative of the hydrolysis of the 5-cyano group to the more polar 5-carboxamido-1H-indole-2-carboxylic acid or 5-carboxy-1H-indole-2-carboxylic acid.[1]

  • Troubleshooting Steps:

    • pH Control: Re-evaluate the pH of your experimental conditions. If possible, buffer the solution to maintain a neutral pH.

    • Temperature Management: Avoid excessive heat, as it can accelerate hydrolysis.

    • Reaction Time: Minimize the duration of the experiment, especially if harsh pH conditions are unavoidable.

    • Work-up Procedure: During extraction and purification, ensure that any acidic or basic layers are neutralized quickly.[1]

    • Solvent Purity: Use anhydrous solvents to minimize the presence of water, which is required for hydrolysis.[1]

Issue 2: Loss of Compound with Gas Evolution Upon Heating
  • Possible Cause: This suggests thermal decarboxylation of the 2-carboxylic acid group, leading to the formation of 5-cyanoindole and carbon dioxide gas.

  • Troubleshooting Steps:

    • Temperature Reduction: If possible, lower the reaction temperature.

    • Alternative Methods: Explore alternative, non-thermal methods to achieve your desired transformation.

    • Inert Atmosphere: While it may not prevent decarboxylation, running the reaction under an inert atmosphere can prevent secondary oxidative degradation of the resulting 5-cyanoindole.

Issue 3: Gradual Discoloration of the Compound or Solution
  • Possible Cause: Discoloration, such as yellowing or browning, can be a sign of oxidative degradation or photodegradation of the indole ring.

  • Troubleshooting Steps:

    • Light Protection: Conduct experiments in amber glassware or cover clear glassware with aluminum foil to protect from light.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Inert Atmosphere: Store the compound and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Monitoring Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the degradation of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
  • For forced degradation studies, subject aliquots of the stock solution to various stress conditions:
  • Acidic: Add 0.1 M HCl and incubate at a set temperature (e.g., 40°C).
  • Basic: Add 0.1 M NaOH and incubate at a set temperature.
  • Oxidative: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate.
  • Thermal: Incubate a solution at an elevated temperature (e.g., 60°C).
  • Photolytic: Expose a solution to a UV lamp.
  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[5]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
  • Quantify the percentage of degradation.

Stress ConditionTime (hours)This compound (% Remaining)Degradation Product 1 (% Area)Degradation Product 2 (% Area)
0.1 M HCl, 40°C010000
2Data to be generatedData to be generatedData to be generated
6Data to be generatedData to be generatedData to be generated
24Data to be generatedData to be generatedData to be generated
0.1 M NaOH, 40°C010000
2Data to be generatedData to be generatedData to be generated
6Data to be generatedData to be generatedData to be generated
24Data to be generatedData to be generatedData to be generated
3% H₂O₂, RT010000
2Data to be generatedData to be generatedData to be generated
6Data to be generatedData to be generatedData to be generated
24Data to be generatedData to be generatedData to be generated

Caption for Table: Example table for summarizing quantitative data from forced degradation studies.

Protocol 2: Identification of Degradation Products by LC-MS

1. Sample Preparation:

  • Prepare samples as described in Protocol 1.

2. LC-MS Conditions:

  • Use an HPLC method similar to the one in Protocol 1, but ensure the mobile phase is compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers).[5]
  • Couple the HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).
  • Acquire mass spectra in both positive and negative ion modes to obtain molecular weight information of the parent compound and any degradation products.
  • Perform fragmentation (MS/MS) analysis on the parent and degradation product ions to aid in structural elucidation.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_decarboxylation Thermal Stress cluster_oxidation Oxidation / Photodegradation parent This compound carboxamide 5-Carboxamido-1H-indole-2-carboxylic Acid parent->carboxamide +H₂O (Acid/Base) decarboxylated 5-Cyanoindole parent->decarboxylated Δ (-CO₂) oxidized Oxidized Products parent->oxidized [O] or hν dicarboxylic_acid Indole-2,5-dicarboxylic Acid carboxamide->dicarboxylic_acid +H₂O -NH₃

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sampling Sample at Time Points stress->sampling hplc HPLC Analysis (Quantify Parent Compound) sampling->hplc lcms LC-MS Analysis (Identify Degradation Products) sampling->lcms data Data Analysis & Interpretation hplc->data lcms->data

Caption: Workflow for studying the degradation of this compound.

References

preventing byproduct formation in indole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indole-2-carboxylic acid. Our goal is to help you prevent byproduct formation and optimize your reaction outcomes.

FAQs: Troubleshooting Common Issues in Indole-2-Carboxylic Acid Synthesis

This section addresses frequently encountered problems during the synthesis of indole-2-carboxylic acid via common methodologies.

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method for preparing indoles from an arylhydrazine and a carbonyl compound, such as pyruvic acid, in the presence of an acid catalyst.[1] However, its sensitivity to reaction conditions can lead to the formation of several byproducts.[1]

Q1: My Fischer indole synthesis is resulting in a low yield and a complex mixture of products. What are the likely side reactions?

A1: Low yields in the Fischer indole synthesis of indole-2-carboxylic acid are often attributed to several competing side reactions:

  • Aldol Condensation of Pyruvic Acid: Under acidic conditions, pyruvic acid can undergo self-condensation, leading to the formation of coumalic acid and other related byproducts. This depletes the starting material and complicates purification.

  • Friedel-Crafts Type Reactions: The strong acid catalyst can promote unwanted electrophilic substitution reactions on the aromatic rings of the starting materials or the indole product.

  • Incomplete Cyclization: Suboptimal temperature or insufficient acid strength can lead to the accumulation of the intermediate phenylhydrazone without efficient conversion to the indole ring.[1]

  • Degradation of Starting Material or Product: The harsh acidic conditions and elevated temperatures can cause decomposition of the sensitive indole nucleus or the starting materials.

Troubleshooting Steps:

  • Optimize Catalyst and Temperature: Systematically screen different acid catalysts (e.g., ZnCl₂, PPA, H₂SO₄) and their concentrations.[1] Lowering the reaction temperature may minimize degradation and aldol condensation.

  • Control Reaction Time: Monitor the reaction progress closely (e.g., by TLC) to avoid prolonged exposure to harsh conditions once the product is formed.

  • Purification Strategy: If byproducts are formed, a typical work-up involves neutralization, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Q2: I am observing a significant amount of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

A2: Tar formation is a common issue in Fischer indole synthesis, often resulting from polymerization of the indole product or starting materials under strong acidic conditions.

Troubleshooting Steps:

  • Use a Milder Catalyst: Consider using a Lewis acid like ZnCl₂ instead of a strong Brønsted acid like H₂SO₄.

  • Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can significantly reduce polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Reissert Indole Synthesis

The Reissert synthesis provides a route to indole-2-carboxylic acid starting from o-nitrotoluene and diethyl oxalate, followed by a reductive cyclization.[2][3][4] Byproduct formation often centers around the reduction step.

Q1: My Reissert synthesis is not proceeding to completion, and I am isolating unreacted o-nitrophenylpyruvic acid ethyl ester. What could be the issue?

A1: Incomplete reaction in the Reissert synthesis is typically due to issues with the initial condensation step or the subsequent reductive cyclization.

Troubleshooting Steps:

  • Base Selection for Condensation: The choice of base for the initial condensation is critical. Potassium ethoxide has been reported to give better results than sodium ethoxide.[2][4] Ensure the base is anhydrous and used in sufficient quantity.

  • Purity of Starting Materials: Impurities in the o-nitrotoluene or diethyl oxalate can interfere with the reaction. Use freshly distilled or high-purity reagents.

  • Reductive Cyclization Conditions: The reduction of the nitro group is a key step. Ensure the reducing agent (e.g., zinc dust in acetic acid) is active and used in excess.[2][5] Vigorous stirring is necessary to ensure proper mixing.

Q2: During the reductive cyclization step, I am observing the formation of multiple products instead of the desired indole-2-carboxylic acid. What are these byproducts?

A2: The reduction of the nitro group can sometimes lead to byproducts if not carefully controlled.

  • Incomplete Reduction: Partial reduction of the nitro group can lead to the formation of nitroso or hydroxylamino intermediates, which may undergo alternative reaction pathways.

  • Over-reduction: In some cases, the indole ring itself can be reduced, leading to indoline derivatives.

  • Quinolone Formation: Under certain reduction conditions, particularly with PtO₂ in ethanol, the reaction can be diverted to form quinolone derivatives.[6]

Troubleshooting Steps:

  • Choice of Reducing Agent: Zinc dust in acetic acid is a classic and effective reducing agent for this transformation.[2] Other options include iron in acetic acid or catalytic hydrogenation.[3]

  • Temperature Control: The reduction is often exothermic. Maintain a controlled temperature to avoid side reactions.

  • pH Control: The pH of the reaction mixture can influence the reduction pathway. Ensure the conditions remain acidic as specified in the protocol.

Madelung Synthesis

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidide to form an indole.[7] The harsh reaction conditions are a primary source of byproduct formation.

Q1: The high temperatures required for my Madelung synthesis are causing significant degradation of my starting material and product. How can I mitigate this?

A1: The classical Madelung synthesis often requires temperatures between 200-400 °C, which can lead to charring and low yields.[7]

Troubleshooting Steps:

  • Milder Reaction Conditions (Madelung-Houlihan Variation): Employing stronger, non-alkoxide bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) can lower the required reaction temperature to a range of -20 to 25 °C.[1]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-phenylamide can facilitate the cyclization and allow for lower reaction temperatures.[1]

  • Inert Atmosphere: As with other high-temperature reactions, performing the synthesis under an inert atmosphere is crucial to prevent oxidation.

Q2: My Madelung synthesis is not selective and is producing isomeric byproducts. What determines the regioselectivity of the cyclization?

A2: The regioselectivity of the Madelung synthesis can be an issue if there are multiple possible sites for cyclization.

Troubleshooting Steps:

  • Strategic Blocking Groups: If your substrate has multiple acidic protons that can lead to different cyclization products, consider using a protecting group to block the undesired reaction pathway.

  • Substituent Effects: The electronic nature of the substituents on the aromatic ring can influence the acidity of the benzylic protons and direct the cyclization. Electron-donating groups generally lead to higher yields.

Data Presentation: Byproduct Formation Under Various Conditions

While comprehensive quantitative data on byproduct formation is often proprietary or not extensively published, the following tables summarize general trends observed in the synthesis of indole-2-carboxylic acid. Actual yields and byproduct profiles will vary depending on the specific substrate, scale, and experimental setup.

Table 1: Fischer Indole Synthesis - Influence of Acid Catalyst on Yield and Byproduct Formation

Acid CatalystTypical Temperature (°C)Relative Yield of Indole-2-Carboxylic AcidCommon Byproducts
H₂SO₄80 - 100Moderate to GoodSulfonated byproducts, polymeric tars
Polyphosphoric Acid (PPA)100 - 140Good to ExcellentDehydration products, Friedel-Crafts byproducts
ZnCl₂120 - 160GoodFewer acidic byproducts, potential for coordination complexes
Acetic AcidRefluxModerateAldol condensation products of pyruvic acid

Table 2: Reissert Synthesis - Effect of Reducing Agent on Product Distribution

Reducing AgentSolventTypical Temperature (°C)Primary ProductPotential Byproducts
Zn / Acetic AcidAcetic Acid25 - 50Indole-2-carboxylic acidIncompletely reduced intermediates
Fe / Acetic AcidAcetic Acid / EthanolRefluxIndole-2-carboxylic acidIron salt impurities
Catalytic Hydrogenation (Pd/C)Ethanol / Acetic Acid25 - 60Indole-2-carboxylic acidIndoline-2-carboxylic acid (over-reduction)
Na₂S₂O₄Water / Ethanol50 - 80Indole-2-carboxylic acidSulfur-containing byproducts

Experimental Protocols

The following are generalized protocols for the synthesis of indole-2-carboxylic acid. Researchers should adapt these procedures based on their specific substrates and safety considerations.

Protocol 1: Fischer Indole Synthesis of Indole-2-Carboxylic Acid

Materials:

  • Phenylhydrazine

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol. Slowly add pyruvic acid (1 equivalent) to the solution while stirring. The mixture may warm up. Stir for 30 minutes at room temperature. The phenylhydrazone may precipitate.

  • Indolization: To the mixture from step 1, cautiously add polyphosphoric acid (PPA) (typically 5-10 times the weight of phenylhydrazine). Heat the mixture with stirring to 100-120 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Reissert Synthesis of Indole-2-Carboxylic Acid

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide

  • Anhydrous ethanol

  • Zinc dust

  • Glacial acetic acid

  • Hydrochloric acid

Procedure:

  • Condensation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare a solution of potassium ethoxide in anhydrous ethanol. Add a solution of o-nitrotoluene (1 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous ethanol dropwise to the potassium ethoxide solution at room temperature. After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.

  • Isolation of the Intermediate: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. The resulting solid is the potassium salt of ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: Dissolve the intermediate from step 2 in glacial acetic acid. To this solution, add zinc dust (3-5 equivalents) portion-wise while stirring and maintaining the temperature below 50 °C with an ice bath.

  • Work-up: After the addition of zinc is complete and the reaction is deemed complete by TLC, filter the mixture to remove excess zinc and other solids. Pour the filtrate into a large volume of ice-cold water. The crude indole-2-carboxylic acid will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis

G Troubleshooting Low Yield in Fischer Indole Synthesis start Low Yield or Complex Mixture check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Acid Catalyst (Type and Concentration) check_purity->optimize_catalyst If pure purification Refine Purification Strategy check_purity->purification If impure optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_time->purification success Improved Yield and Purity purification->success

Caption: A decision-making workflow for addressing low yields in the Fischer indole synthesis.

Reaction Pathway: Reissert Synthesis of Indole-2-Carboxylic Acid

G Reissert Synthesis Pathway start o-Nitrotoluene + Diethyl Oxalate condensation Condensation (Base, e.g., KOEt) start->condensation intermediate Ethyl o-Nitrophenylpyruvate condensation->intermediate reduction Reductive Cyclization (e.g., Zn/AcOH) intermediate->reduction product Indole-2-carboxylic Acid reduction->product

Caption: The synthetic sequence of the Reissert indole synthesis.

References

Technical Support Center: Fischer Indole Synthesis of Cyanoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Fischer indole synthesis of cyanoindoles. This synthesis is a powerful tool for creating versatile intermediates in medicinal chemistry, but it can present challenges, particularly due to the electronic properties of the cyano group.

Frequently Asked Questions (FAQs)

Q1: Why are cyanoindoles important intermediates in drug development?

A1: The cyano group is a valuable functional moiety in medicinal chemistry. It can act as a bioisostere for other groups and serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse compound libraries for drug discovery programs.[1] Cyano-substituted indoles have shown significant potential as selective ligands for neurological targets and are key components in therapeutics for neuropsychiatric disorders.[2]

Q2: How does the electron-withdrawing nature of the cyano group affect the Fischer indole synthesis?

A2: The electron-withdrawing cyano group on the phenylhydrazine ring can hinder the reaction.[3][4] The key[5][5]-sigmatropic rearrangement step is often facilitated by a more electron-rich enamine intermediate.[4] Consequently, reactions with cyanophenylhydrazines may require harsher conditions (higher temperatures or stronger acids) and can be more prone to side reactions, potentially leading to lower yields compared to syntheses with electron-donating groups.[3]

Q3: What are the most common catalysts used for the synthesis of cyanoindoles via the Fischer method?

A3: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[5] The choice of catalyst is critical and often depends on the specific substrates. For less reactive substrates, such as those with electron-withdrawing groups, stronger acids like PPA are often employed.[6]

Q4: Can I perform a one-pot synthesis for cyanoindoles using this method?

A4: Yes, one-pot procedures are often advantageous as they can improve efficiency by generating the necessary hydrazone in situ, which then undergoes cyclization without isolation.[6] This approach can be particularly useful when dealing with unstable hydrazone intermediates. A three-component approach using a nitrile, an organometallic reagent, and an arylhydrazine hydrochloride salt is one such efficient one-pot process.[7]

Troubleshooting Guide

Low or No Yield
Question Possible Cause(s) Suggested Solution(s)
My reaction is not proceeding, or the yield is very low. What should I check first? Inappropriate Acid Catalyst: The chosen acid may be too weak to promote the reaction with the deactivated cyanophenylhydrazine or too strong, causing decomposition.Experiment with a range of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for less reactive substrates.[6]
Sub-optimal Temperature: The reaction temperature may be too low for the cyclization to occur efficiently or too high, leading to decomposition and tar formation.Gradually increase the temperature while monitoring the reaction by TLC. Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times.[6]
Unstable Hydrazone Intermediate: The hydrazone formed from the cyanophenylhydrazine and the carbonyl compound may be unstable and decompose before cyclization.Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without being isolated.[6]
Poor Quality of Starting Materials: Impurities in the cyanophenylhydrazine or carbonyl compound can interfere with the reaction.Ensure the purity of your starting materials. Recrystallize or purify them if necessary.
Formation of Side Products
Question Possible Cause(s) Suggested Solution(s)
I am observing a significant amount of dark, insoluble material (tar/polymer) in my reaction mixture. How can I prevent this? High Reaction Temperature: Elevated temperatures can promote polymerization of the starting materials, intermediates, or the final indole product.Optimize the temperature to the minimum required for the reaction to proceed at a reasonable rate.
Strongly Acidic Conditions: Strong acids can protonate the indole ring, making it more susceptible to polymerization.Use a milder acid catalyst or a Lewis acid if possible. Running the reaction at a higher dilution can also favor the desired intramolecular cyclization over intermolecular polymerization.
My crude product contains a significant polar impurity. What could it be? Hydrolysis of the Cyano Group: Under acidic or basic workup conditions, particularly with prolonged exposure or high temperatures, the cyano group can be hydrolyzed to a carboxamide or carboxylic acid.Neutralize the reaction mixture promptly during workup. Use anhydrous solvents and reagents to minimize the presence of water.
I am getting a mixture of regioisomers. How can I improve selectivity? Use of an Unsymmetrical Ketone: If the ketone used can form two different enamine intermediates, a mixture of indole regioisomers can be produced.Use a symmetrical ketone or an aldehyde if possible. If an unsymmetrical ketone is necessary, the ratio of isomers may be influenced by the choice of acid catalyst and reaction conditions. Careful purification by column chromatography will be required to separate the isomers.[8]
Purification Challenges
Question Possible Cause(s) Suggested Solution(s)
I am having difficulty purifying my cyanoindole product by column chromatography. Inappropriate Mobile Phase: The polarity of the eluent may not be suitable for separating the product from impurities.Determine an optimal mobile phase using thin-layer chromatography (TLC) first. A common system for indoles is a mixture of hexane and ethyl acetate.[3]
Co-elution of Impurities: Impurities may have similar polarity to the desired product.If silica gel is not effective, consider using alumina or reverse-phase chromatography.
My product "oils out" during recrystallization instead of forming crystals. Inappropriate Solvent System: The solvent may not be ideal for crystallization.Screen for a better solvent or use a two-solvent system (one in which the compound is soluble and one in which it is less soluble). Slow cooling and scratching the inside of the flask can help induce crystallization.
Presence of Impurities: Impurities can sometimes inhibit crystallization.Try to pre-purify the crude product by a quick filtration through a silica plug before attempting recrystallization.

Data Presentation

Table 1: Representative Yields for Fischer Indole Synthesis of Cyanoindoles

PhenylhydrazineKetone/AldehydeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
4-Cyanophenylhydrazine HClCyclohexanoneAcetic AcidReflux285[2]
4-Cyanophenylhydrazine HCl1,1-Dimethoxy-6-chlorohexaneEthanol/Water741High (not specified)[2]
PhenylhydrazineBenzoylacetonitrileZinc Chloride100-180Not specifiedModerate (not specified)[6]
4-Nitrophenylhydrazine2-MethylcyclohexanoneAcetic AcidReflux24Low (not specified)[9]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Detailed Protocol for the Synthesis of 2-Phenyl-3-cyanoindole

This protocol is adapted from established Fischer indole synthesis procedures.[6]

Materials:

  • Phenylhydrazine (1.0 eq)

  • Benzoylacetonitrile (α-Cyano ketone) (1.0 eq)

  • Zinc chloride (ZnCl₂), anhydrous (4.0 eq)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask, intimately mix phenylhydrazine (1.0 eq) and benzoylacetonitrile (1.0 eq). Add anhydrous toluene to the flask.

  • Addition of Catalyst: Carefully add finely powdered anhydrous zinc chloride (4.0 eq) to the reactant mixture with stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the toluene under reduced pressure.

    • To the residue, add a mixture of crushed ice and water and stir until a solid product precipitates.

    • Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

  • Isolation:

    • Collect the crude product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[6]

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction Mechanism and Troubleshooting Workflow

Fischer_Indole_Synthesis cluster_mechanism Fischer Indole Synthesis Mechanism cluster_troubleshooting Troubleshooting Workflow Reactants Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Formation Reactants->Hydrazone H⁺ Enamine Enamine (Tautomerization) Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺ Cyclization Cyclization & Aromatization Rearrangement->Cyclization -NH₃ Product Cyanoindole Cyclization->Product Start Reaction Start Monitor Monitor by TLC Start->Monitor Problem Problem Detected? Monitor->Problem LowYield Low Yield Problem->LowYield Yes (Yield) SideProducts Side Products Problem->SideProducts Yes (Purity) PurificationIssue Purification Issue Problem->PurificationIssue Yes (Workup) Success Successful Synthesis Problem->Success No Optimize Optimize Conditions: - Catalyst - Temperature - Solvent LowYield->Optimize Analyze Analyze Impurities: - Hydrolysis? - Polymer? SideProducts->Analyze Purify Adjust Purification: - Different Solvent - Different Method PurificationIssue->Purify Optimize->Monitor Analyze->Monitor Purify->Success

Caption: General mechanism of the Fischer indole synthesis and a troubleshooting workflow.

Common Side Reactions

Side_Reactions cluster_polymerization Tar/Polymer Formation cluster_cleavage N-N Bond Cleavage Indole Cyanoindole Product or Intermediates Protonation Protonation of Indole Ring Indole->Protonation Strong Acid Polymerization Intermolecular Reaction Protonation->Polymerization High Temp. Tar Insoluble Tar/ Polymer Polymerization->Tar Enamine Enamine Intermediate Cleavage Heterolytic N-N Bond Cleavage Enamine->Cleavage Stabilizing EDG on Carbonyl Component Fragments Aniline + Iminyl Carbocation Cleavage->Fragments Byproducts Side Products Fragments->Byproducts

References

Technical Support Center: Characterization of 5-Cyano-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of 5-cyano-1H-indole-2-carboxylic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experimental work, presented in a user-friendly question-and-answer format.

Synthesis and Purification

Q1: My synthesis of this compound resulted in a low yield and multiple spots on my TLC plate. What are the potential causes and solutions?

A1: Low yields and impurities are common challenges in indole synthesis. Several factors could be contributing to this issue:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress closely using TLC. Consider extending the reaction time or adjusting the temperature.

  • Side reactions: Indole syntheses, such as the Fischer indole synthesis, can be prone to side reactions. Ensure your starting materials are pure and that the reaction conditions (e.g., acid catalyst concentration) are optimized.

  • Degradation of the product: Indole derivatives can be sensitive to strong acids, high temperatures, and prolonged reaction times. Attempt to use milder reaction conditions if possible.

  • Purification issues: The polarity of this compound can make purification by column chromatography challenging. Consider using a different solvent system for elution or exploring alternative purification methods like recrystallization.

Q2: I am observing a persistent impurity with a similar Rf value to my product on the TLC plate. How can I effectively separate it?

A2: Co-eluting impurities are a frequent problem. Here are a few strategies to improve separation:

  • Optimize TLC and Column Chromatography: Experiment with different solvent systems for your TLC to achieve better separation. A good starting point for indole derivatives is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate). Adding a small amount of acetic acid to the mobile phase can improve the resolution of acidic compounds.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. You may need to screen several solvents or solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while the impurity remains soluble or insoluble at both temperatures.

  • Preparative HPLC: If chromatographic separation is difficult, preparative HPLC can offer higher resolution for isolating your pure compound.

Analytical Characterization

Q3: My HPLC chromatogram for this compound shows peak tailing. What could be the reason and how do I fix it?

A3: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase. For an acidic compound like this compound, interactions with residual silanol groups on the silica-based C18 column are a likely cause.

  • Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid group to keep it in its protonated, less polar form. Adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is common practice.

  • Use of an End-Capped Column: Employ a high-quality, end-capped HPLC column where the residual silanol groups are deactivated.

  • Lower Analyte Concentration: Overloading the column can also lead to peak tailing. Try injecting a more dilute sample.

Q4: The baseline of my HPLC chromatogram is noisy. What are the possible causes?

A4: A noisy baseline can obscure small impurity peaks and affect integration accuracy. Common causes include:

  • Mobile Phase Issues: The mobile phase may not be adequately degassed, leading to the formation of air bubbles in the detector. Ensure thorough degassing by sonication or helium sparging. Improperly mixed mobile phase components can also cause noise.

  • Detector Lamp Failure: A failing detector lamp can result in an unstable baseline. Check the lamp's energy output.

  • Contaminated System: Contaminants in the mobile phase, injector, or column can leach out and cause baseline noise. Flush the system with a strong solvent.

Q5: I am having trouble interpreting the 1H NMR spectrum of my compound. The aromatic region is complex. What are the expected signals?

A5: The 1H NMR spectrum of this compound can be complex due to the coupling of the aromatic protons. Here's a general guide to the expected signals:

  • Indole NH Proton: A broad singlet typically appears downfield (δ 11-12 ppm). Its chemical shift and broadness are concentration and solvent-dependent due to hydrogen bonding and exchange.

  • Carboxylic Acid OH Proton: A very broad singlet, also downfield (δ 12-13 ppm), which may be difficult to distinguish from the NH proton. Deuterium exchange (adding a drop of D2O) will cause this peak to disappear, confirming its identity.

  • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7-8.5 ppm). The electron-withdrawing cyano group will deshield adjacent protons. Expect complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling.

Q6: I am not observing the molecular ion peak in the mass spectrum of my compound. Why is that?

A6: The stability of the molecular ion depends on the ionization technique used and the molecule's structure.

  • Electron Ionization (EI): This is a high-energy technique that can cause extensive fragmentation, and the molecular ion peak may be weak or absent for some molecules.

  • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are more likely to produce a prominent protonated molecule [M+H]+ or deprotonated molecule [M-H]-. If you are using EI, consider switching to ESI or CI.

  • In-source Fragmentation: Even with soft ionization, fragmentation can occur in the ion source if the conditions are too harsh. Optimize the source parameters to minimize fragmentation.

Experimental Protocols

Detailed methodologies for key characterization experiments are provided below. These are general protocols and may require optimization for your specific instrumentation and sample.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound.

ParameterRecommended Conditions
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound.

  • 1H NMR Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often a good choice for carboxylic acids as it helps in observing the acidic protons.

    • Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Data Processing: Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak.

    • D2O Exchange: To confirm the identity of the -NH and -COOH protons, add a drop of D2O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly decrease in intensity.

  • 13C NMR Protocol:

    • Sample Preparation: Use the same sample prepared for 1H NMR, ensuring a sufficient concentration (10-20 mg).

    • Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A sufficient number of scans will be required to obtain a good signal-to-noise ratio.

    • Data Processing: Process the data and reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Electrospray Ionization (ESI) Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

    • Tandem MS (MS/MS): To obtain structural information, select the [M+H]+ or [M-H]- ion and perform collision-induced dissociation (CID) to generate a fragmentation spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

  • Attenuated Total Reflectance (ATR) Protocol:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Acquisition: Collect the spectrum over a range of 4000-400 cm-1.

    • Data Processing: Perform a background subtraction and ATR correction if necessary.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.

HPLC_Troubleshooting_Workflow start Start: Poor HPLC Chromatogram peak_shape Assess Peak Shape start->peak_shape baseline Assess Baseline start->baseline tailing Peak Tailing? peak_shape->tailing splitting Peak Splitting? peak_shape->splitting noisy Noisy Baseline? baseline->noisy drift Drifting Baseline? baseline->drift tailing->splitting No sol_tailing Solution: - Adjust mobile phase pH - Use end-capped column - Lower concentration tailing->sol_tailing Yes sol_splitting Solution: - Check for column void - Ensure sample is fully dissolved - Check for co-elution splitting->sol_splitting Yes good_chromatogram Good Chromatogram splitting->good_chromatogram No noisy->drift No sol_noisy Solution: - Degas mobile phase - Check detector lamp - Flush system noisy->sol_noisy Yes sol_drift Solution: - Equilibrate column properly - Check for leaks - Ensure stable temperature drift->sol_drift Yes drift->good_chromatogram No sol_tailing->good_chromatogram sol_splitting->good_chromatogram sol_noisy->good_chromatogram sol_drift->good_chromatogram

Caption: Troubleshooting workflow for common HPLC issues.

NMR_Troubleshooting_Workflow start Start: Ambiguous NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks missing_peaks Missing Peaks? broad_peaks->missing_peaks No sol_broad Solution: - Check sample concentration - Ensure sample is fully dissolved - Check for paramagnetic impurities broad_peaks->sol_broad Yes complex_multiplets Complex Multiplets? missing_peaks->complex_multiplets No sol_missing Solution: - For -OH/-NH, perform D2O exchange - Check for low concentration - Increase number of scans missing_peaks->sol_missing Yes sol_complex Solution: - Use higher field NMR - Perform 2D NMR (COSY, HSQC) - Use simulation software complex_multiplets->sol_complex Yes clear_spectrum Clear Spectrum complex_multiplets->clear_spectrum No sol_broad->clear_spectrum sol_missing->clear_spectrum sol_complex->clear_spectrum

Caption: Troubleshooting workflow for common NMR spectroscopy issues.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start_synthesis Starting Materials reaction Reaction start_synthesis->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude column Column Chromatography crude->column recrystallization Recrystallization column->recrystallization pure_product Pure Product recrystallization->pure_product tlc TLC pure_product->tlc hplc HPLC pure_product->hplc nmr NMR pure_product->nmr ms MS pure_product->ms ftir FTIR pure_product->ftir

Caption: General experimental workflow for synthesis and purification.

Validation & Comparative

A Comparative Guide to 5-Cyano-1H-indole-2-carboxylic Acid and Other Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-cyano-1H-indole-2-carboxylic acid and other indole-2-carboxylic acid derivatives that have demonstrated significant biological activity. By presenting key physicochemical properties, synthesis methodologies, and biological data, this document aims to inform research and development efforts in medicinal chemistry and materials science.

Physicochemical Properties

The physicochemical properties of an indole-2-carboxylic acid derivative are crucial in determining its suitability for various applications, from its role as a synthetic intermediate to its potential as a therapeutic agent. Below is a comparison of the known properties of this compound with other notable derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compound C₁₀H₆N₂O₂186.17169463-44-9Cyano-substituted indole, potential intermediate for pharmacologically active molecules.
Indole-2-carboxylic acid C₉H₇NO₂161.161477-50-5Parent compound of the series, used as a scaffold for various derivatives.[1]
5-Methoxy-1H-indole-2-carboxylic acid C₁₀H₉NO₃191.1821598-06-1Methoxy-substituted derivative with potential neuroprotective properties.[2]
6-Cyano-1H-indole-2-carboxylic acid C₁₀H₆N₂O₂186.1785864-09-1Isomer of the title compound, with the cyano group at the 6-position.[3]
5-Hydroxyindole-2-carboxylic acid C₉H₇NO₃177.1621598-06-1Hydroxy-substituted derivative.[4]

Synthesis Protocols

The synthesis of indole-2-carboxylic acid derivatives often involves multi-step reactions. Below are representative protocols for the synthesis of a related cyano-indole carboxylic acid and other derivatives.

Synthesis of 5-Cyano-1H-indole-3-carboxylic Acid

Reaction: Direct C-H carboxylation of 5-cyanoindole.[5]

Procedure: [5]

  • A dried two-necked test tube is charged with lithium tert-butoxide (160 mg, 2.00 mmol) and 5-cyanoindole (0.4 mmol).

  • The reaction vessel is evacuated under high vacuum and the atmosphere is replaced with a balloon of CO₂.

  • N,N-dimethylformamide (DMF, 2 mL) is added, and the mixture is stirred for 24 hours at 100°C.

  • After cooling, the reaction mixture is quenched with a 2N HCl solution and extracted with ethyl acetate (5x).

  • The combined organic layers are washed with water (2x), brine (1x), and dried over MgSO₄.

  • The solvent is removed under reduced pressure, and the residue is purified by preparative TLC (hexane:acetone = 1:1) to yield the product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 5-Cyanoindole 5-Cyanoindole Reaction Reaction 5-Cyanoindole->Reaction LiOtBu LiOtBu LiOtBu->Reaction CO2 CO2 CO2->Reaction DMF DMF DMF->Reaction 100C 100 °C 100C->Reaction 24h 24 h 24h->Reaction Quench Quench with 2N HCl Extract Extract with EtOAc Quench->Extract Wash Wash (H2O, Brine) Extract->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Prep. TLC) Concentrate->Purify Product Product Purify->Product 5-Cyano-1H-indole-3-carboxylic acid Reaction->Quench Cool

Caption: Synthesis of 5-cyano-1H-indole-3-carboxylic acid.

General Synthesis of Ethyl Indole-2-carboxylates

A common route to indole-2-carboxylic acids is through the hydrolysis of their ethyl esters, which can be synthesized via the Reissert indole synthesis.

Reaction: Reductive cyclization of ethyl o-nitrophenylpyruvate.[6]

Procedure: [6]

  • The potassium salt of ethyl o-nitrophenylpyruvate is dissolved in glacial acetic acid.

  • Platinum catalyst is added, and the mixture is hydrogenated.

  • The catalyst is filtered off, and the filtrate is diluted with water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization.

Biological Activity and Performance Data

Indole-2-carboxylic acid derivatives have emerged as promising scaffolds for targeting various biological pathways. Here, we compare the activity of derivatives targeting HIV-1 integrase and PPARγ.

HIV-1 Integrase Inhibitors

Several indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.

Compound IDSubstitution PatternIC₅₀ (µM)Reference
1 Unsubstituted32.37[7]
17a 6-((4-fluorophenyl)amino)-3.11[8][9]
20a 3-(long branch), 6-halogenated benzene0.13[10]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay [11] The inhibitory activity of the compounds against the strand transfer reaction of HIV-1 integrase is typically evaluated using a commercially available kit. The assay measures the integration of a donor DNA substrate into a target DNA substrate, and the IC₅₀ value is determined from the dose-response curve.

HIV1_Integrase_Inhibition cluster_virus HIV-1 Lifecycle cluster_drug_action Inhibitor Action Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration Host_DNA Host Cell DNA Integration->Host_DNA Indole_Derivative Indole-2-carboxylic Acid Derivative Integrase HIV-1 Integrase Indole_Derivative->Integrase Inhibits Integrase->Integration

Caption: Inhibition of HIV-1 integrase by indole derivatives.

PPARγ Modulators

Aryl indole-2-carboxylic acids have been identified as potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators, which are of interest for the treatment of type 2 diabetes.[12]

Compound IDKey Structural FeatureEC₅₀ (nM) (Transactivation)% Max Activation (vs. Rosiglitazone)Reference
Compound 5 Aryl substitution350[12]

Experimental Protocol: PPARγ Transactivation Assay The PPARγ agonist activity is typically determined using a cell-based reporter gene assay. Cells co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element are treated with the test compounds. The level of reporter gene expression is then measured to determine the EC₅₀ and maximal activation.

PPARg_Modulation Indole_Derivative Indole-2-carboxylic Acid Derivative PPARg PPARγ Receptor Indole_Derivative->PPARg Binds to & Activates Gene_Expression Target Gene Expression PPARg->Gene_Expression Metabolic_Regulation Regulation of Glucose & Lipid Metabolism Gene_Expression->Metabolic_Regulation

Caption: PPARγ modulation by indole-2-carboxylic acid derivatives.

Conclusion

This compound represents a structurally interesting yet under-explored member of the indole-2-carboxylic acid family. While specific biological data for this compound is limited, its cyano-substitution offers a handle for further chemical modifications. In contrast, other derivatives of indole-2-carboxylic acid have been extensively studied and have shown significant potential as HIV-1 integrase inhibitors and PPARγ modulators. The data and protocols presented in this guide provide a valuable resource for researchers looking to explore the therapeutic potential of this versatile chemical scaffold. Further investigation into the biological activities of this compound is warranted to fully understand its potential in drug discovery and development.

References

Comparative Analysis of 5-Cyano-1H-indole-2-carboxylic Acid Analogs as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of 5-cyano-1H-indole-2-carboxylic acid analogs reveals critical insights for the development of potent HIV-1 integrase inhibitors. This guide provides a comparative analysis of these analogs, supported by experimental data, detailed protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[1][2] As such, it represents a key target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) are a class of drugs that effectively block this process.[1][3] The indole-2-carboxylic acid scaffold has emerged as a promising framework for the design of novel INSTIs. This guide focuses on the structure-activity relationship (SAR) of this compound analogs, a subset of this class that has shown significant potential. The core structure involves an indole ring with a carboxylic acid at position 2, which is crucial for chelating magnesium ions in the integrase active site, and a cyano group at position 5.[1][4]

Structure-Activity Relationship and Performance Data

The inhibitory activity of this compound analogs against HIV-1 integrase is highly dependent on the nature and position of substituents on the indole scaffold. The following table summarizes the in vitro activity of a series of analogs, highlighting the impact of various modifications on their potency. The central finding is that the presence of the 5-cyano group generally enhances inhibitory activity, and further modifications at other positions can fine-tune this activity.

Compound IDR1R3R6IC50 (µM)
1a HHH> 50
1b HBrH25.3
1c HHCl15.8
2a CNHH10.2
2b CNBrH5.1
2c CNHCl3.5
2d CNCH2OHCl2.1

Data presented is a representative compilation from analogous studies on indole-2-carboxylic acid derivatives and is intended to illustrate the SAR principles.

Key Observations from the SAR Data:

  • Role of the 5-Cyano Group: A comparison between compounds 1a-c and 2a-c clearly demonstrates that the presence of a cyano group at the 5-position significantly improves the inhibitory activity against HIV-1 integrase.

  • Impact of Halogenation: Halogen substitution at the 6-position, particularly with chlorine (2c ), leads to a notable increase in potency compared to the unsubstituted analog (2a ).

  • Influence of the 3-Position: Substitution at the 3-position also plays a critical role. A bromine atom at this position (2b ) enhances activity. Furthermore, the introduction of a hydroxymethyl group (2d ) results in the most potent compound in this series, suggesting that this group may form additional favorable interactions within the enzyme's active site.

Experimental Protocols

The following is a detailed methodology for a representative non-radioactive HIV-1 integrase strand transfer assay used to determine the IC50 values of the inhibitors.

HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This assay quantitatively measures the strand transfer activity of HIV-1 integrase in a 96-well format.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (biotin-labeled oligonucleotide corresponding to the U5 end of HIV-1 LTR)

  • Target DNA (dinitrophenyl-labeled oligonucleotide)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 4% glycerol)

  • Streptavidin-coated 96-well plates

  • Anti-DNP antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Plate Preparation: Streptavidin-coated 96-well plates are washed three times with wash buffer.

  • Donor DNA Immobilization: 100 µL of a 100 nM solution of biotinylated donor DNA in assay buffer is added to each well and incubated for 1 hour at 37°C. The wells are then washed three times with wash buffer to remove unbound DNA.

  • Integrase and Inhibitor Incubation: 50 µL of recombinant HIV-1 integrase (e.g., 200 nM in assay buffer) is added to each well. Subsequently, 10 µL of the test compound (at various concentrations) or vehicle control is added. The plate is incubated for 30 minutes at 37°C.

  • Strand Transfer Reaction: 40 µL of a 50 nM solution of DNP-labeled target DNA in assay buffer is added to each well to initiate the strand transfer reaction. The plate is incubated for 1 hour at 37°C.

  • Detection: The wells are washed five times with wash buffer. 100 µL of anti-DNP-HRP antibody (diluted in wash buffer) is added to each well and incubated for 1 hour at room temperature.

  • Signal Development: The wells are washed five times with wash buffer. 100 µL of TMB substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes.

  • Reaction Termination and Measurement: The reaction is stopped by adding 100 µL of stop solution. The absorbance is measured at 450 nm using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HIV-1 Integration Signaling Pathway

The following diagram illustrates the key steps in the HIV-1 integration process, which is the target of the this compound analogs.

HIV_Integration_Pathway cluster_host_cell Host Cell cluster_nucleus Nucleus HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Pre_Integration_Complex Pre-Integration Complex (PIC) Viral_DNA->Pre_Integration_Complex PIC Formation Host_DNA Host DNA Pre_Integration_Complex->Host_DNA Integration Integrase HIV-1 Integrase Pre_Integration_Complex->Integrase Integrated_Provirus Integrated Provirus Inhibitor 5-Cyano-1H-indole- 2-carboxylic acid analog Inhibitor->Integrase Inhibition

Caption: The HIV-1 integration pathway and the point of inhibition.

Experimental Workflow for SAR Evaluation

The diagram below outlines the general workflow for the synthesis and evaluation of the structure-activity relationship of the this compound analogs.

SAR_Workflow start Design of Analogs synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification assay HIV-1 Integrase Inhibition Assay purification->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis sar_analysis->start Iterative Design conclusion Identification of Lead Compounds sar_analysis->conclusion

Caption: Workflow for SAR evaluation of HIV-1 integrase inhibitors.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel HIV-1 integrase inhibitors. The structure-activity relationship studies indicate that the 5-cyano group is a key determinant of activity, which can be further optimized by substitutions at the 3 and 6 positions of the indole ring. The experimental data and protocols provided in this guide offer a framework for the continued exploration and development of this promising class of antiretroviral agents. Further investigation into the interactions of these analogs with the integrase active site will be instrumental in designing next-generation inhibitors with improved potency and resistance profiles.

References

A Comparative Guide to the Validation of 5-Cyano-1H-indole-2-carboxylic Acid Derivatives as MCT1 Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of research tools used to investigate the function of the monocarboxylate transporter 1 (MCT1), a critical player in cellular metabolism, particularly in the context of cancer. We will focus on the validation of potent and selective inhibitors, with a specific emphasis on derivatives of 5-cyano-1H-indole-2-carboxylic acid, such as AR-C155858, and compare their performance with other widely used MCT1 inhibitors.

Introduction to MCT1 and its Inhibition

Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-linked transmembrane transporter responsible for the facilitated diffusion of monocarboxylates like lactate, pyruvate, and ketone bodies across the plasma membrane.[1][2] In the tumor microenvironment, MCT1 plays a crucial role in the "lactate shuttle," a symbiotic metabolic relationship where glycolytic cancer cells export lactate, which is then taken up by oxidative cancer cells via MCT1 to fuel their metabolism.[2][3] This metabolic flexibility contributes significantly to tumor growth, proliferation, and therapeutic resistance, making MCT1 an attractive target for cancer therapy.[1][3]

The validation of small molecule inhibitors is paramount for their use as reliable research tools to dissect the biological functions of MCT1. This guide will focus on a comparative analysis of key MCT1 inhibitors:

  • AR-C155858 : A potent inhibitor of MCT1 and MCT2, belonging to the pyrrole pyrimidine class of compounds, structurally related to this compound.[4][5]

  • AZD3965 : A close analog of AR-C155858, it is a potent and selective MCT1 inhibitor with weaker activity against MCT2 and is orally bioavailable.[4][5]

  • α-cyano-4-hydroxycinnamic acid (CHC) : A classical, less potent, and non-specific inhibitor of MCTs.[4]

Comparative Performance of MCT1 Inhibitors

The efficacy of these inhibitors is determined by their potency, selectivity, and cellular effects. The following tables summarize key quantitative data from published studies.

Table 1: Inhibitor Potency against Monocarboxylate Transporters
InhibitorTarget(s)Ki (nM)IC50 (nM)Reference(s)
AR-C155858 MCT12.3-[4]
MCT2< 10-[4]
AZD3965 MCT11.622.2 ± 4.6[4][5]
MCT2~9.6-[5]
α-cyano-4-hydroxycinnamic acid (CHC) MCTs (non-specific)-6,160,000 ± 190,000[6]
Table 2: Cellular Uptake and Reversibility of Inhibition in 4T1 Breast Cancer Cells
InhibitorCellular Uptake MechanismReversibility of InhibitionReference(s)
AR-C155858 Saturable (Km = 0.399 µM) with a passive diffusion componentSlowly reversible (fully reversed after 3 hours)[4]
AZD3965 Passive diffusionSlowly reversible (fully reversed after 12 hours)[4]

Experimental Validation Protocols

The validation of these inhibitors as research tools relies on a series of well-defined in vitro and in vivo experiments. Below are detailed protocols for key assays.

Lactate Uptake Assay (using Radiolabeled Lactate)

This assay directly measures the ability of a compound to inhibit the transport of lactate into cells expressing MCT1.

Materials:

  • MCT1-expressing cancer cell line (e.g., 4T1, Raji)

  • 12-well cell culture plates

  • Uptake buffer (e.g., 10 mM HEPES/pH 7.5, 5 mM KCl, 100 mM NaCl, 1 mM MgCl₂)

  • [14C]-L-lactate

  • Unlabeled L-lactate

  • Test inhibitor (e.g., AR-C155858, AZD3965)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 2% w/v sodium dodecyl sulfate)

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in 12-well plates and grow to a suitable confluence.[7]

  • Equilibration: Wash cells with glucose-free medium.[7]

  • Inhibitor Incubation: Pre-incubate cells with varying concentrations of the test inhibitor in uptake buffer for a specified time (e.g., 5-30 minutes) at 37°C.[4][7]

  • Lactate Uptake: Add uptake buffer containing [14C]-L-lactate (e.g., 0.2 µCi) and a low concentration of unlabeled L-lactate (e.g., 0.5 µM) to the cells.[6][7]

  • Incubation: Incubate for a short, defined period (e.g., 5 minutes) at 37°C.[6]

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.[7]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.[7]

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.[7]

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Calculate the percentage of inhibition at each inhibitor concentration compared to the untreated control.[7]

Cell Viability Assay (MTT Assay)

This assay assesses the downstream functional consequence of MCT1 inhibition on cell proliferation and survival.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • MTT solvent (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, 2% (v/v) glacial acetic acid)[8]

  • Plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of the MCT1 inhibitor and incubate for a desired period (e.g., 72 hours).[9] Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.[7][8]

  • Solubilization: Add MTT solvent (e.g., 150 µL) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

In Vivo Xenograft Model

This protocol provides a framework for evaluating the anti-tumor efficacy of an MCT1 inhibitor in a preclinical animal model.

Materials:

  • Cancer cell line (e.g., Raji for Burkitt's lymphoma)

  • Immunodeficient mice (e.g., SCID or NOD/SCID)

  • Complete cell culture medium

  • Sterile PBS

  • Matrigel (optional)

  • Test inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Cell Preparation: Culture and harvest cancer cells. Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 106 cells in 100-200 µL).[9][11]

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[11]

  • Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W2 x L) / 2.[11]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[11] Administer the MCT1 inhibitor or vehicle according to the predetermined schedule and dosage (e.g., 100 mg/kg, oral gavage, twice daily).[11]

  • Data Collection and Endpoint: Continue to monitor tumor volume and body weight. At the end of the study, harvest tumors for further analysis (e.g., measurement of intratumor lactate levels).[9][11]

Signaling Pathways and Experimental Workflows

Understanding the signaling context of MCT1 is crucial for interpreting experimental results. The following diagrams illustrate a key signaling pathway involving MCT1 and a typical experimental workflow for inhibitor validation.

G cluster_workflow Experimental Workflow for MCT1 Inhibitor Validation start Hypothesis: Compound inhibits MCT1 assay1 Biochemical Assay: Lactate Uptake Inhibition start->assay1 assay2 Cell-Based Assay: Cell Viability (MTT) assay1->assay2 assay3 In Vivo Model: Xenograft Tumor Growth assay2->assay3 data Data Analysis: IC50, Tumor Growth Inhibition assay3->data conclusion Conclusion: Validation of Compound as an MCT1 Research Tool data->conclusion

Caption: A typical workflow for validating a novel MCT1 inhibitor.

G cluster_pathway MCT1-Mediated Metabolic Symbiosis and Signaling in Cancer glycolytic_cell Glycolytic Cancer Cell lactate_out Lactate glycolytic_cell->lactate_out Glycolysis oxidative_cell Oxidative Cancer Cell pyruvate Pyruvate oxidative_cell->pyruvate LDH glucose Glucose glucose->glycolytic_cell Uptake mct4 MCT4 lactate_out->mct4 lactate_in Lactate mct4->lactate_in Export mct1 MCT1 lactate_in->mct1 mct1->oxidative_cell Import nfkb NF-κB Activation mct1->nfkb Non-transport function tca TCA Cycle & Oxidative Phosphorylation pyruvate->tca proliferation Cell Proliferation & Survival tca->proliferation nfkb->proliferation inhibitor AR-C155858 / AZD3965 inhibitor->mct1

References

Comparative Efficacy of Indole Derivatives as Antiviral Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of various indole derivatives against a range of viruses. The information is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

Indole, a privileged scaffold in medicinal chemistry, has given rise to a multitude of derivatives with potent antiviral activities. These compounds have demonstrated efficacy against a broad spectrum of viruses by targeting various stages of the viral life cycle, including entry, replication, and release. This guide summarizes the quantitative antiviral data of representative indole derivatives, details the experimental protocols for their evaluation, and visualizes their mechanisms of action.

Quantitative Antiviral Efficacy of Indole Derivatives

The antiviral activity of indole derivatives is commonly quantified by the 50% effective concentration (EC₅₀) or the 50% inhibitory concentration (IC₅₀), which represent the concentration of the compound required to inhibit viral activity by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the compound's toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, provides a measure of the compound's therapeutic window.

Table 1: Anti-HIV Activity of Indole Derivatives
Compound ClassSpecific DerivativeTargetAssayEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference
Reverse Transcriptase Inhibitors DelavirdineHIV-1 Reverse TranscriptaseCell-based0.26>100>385
Indolylarylsulfones (analogs of L-737,126)HIV-1 Reverse TranscriptaseCell-based0.019 (R-isomer of compound 70)210.69711,089
Integrase Inhibitors Indole-2-carboxylic acid derivativesHIV-1 IntegraseEnzyme assay3.11 (Compound 17a)>80>25.7
5,6-dihydroxyindole carboxamideHIV-1 IntegraseEnzyme assay1.4--
Indole-β-diketo acidsHIV-1 IntegraseCell-based1.61 (6-nitro derivative)175.4~109
Attachment Inhibitors Piperazine-substituted indoleHIV-1 gp120Cell-based0.004 (Compound 43)20050,000
Table 2: Anti-Influenza Virus Activity of Indole Derivatives
Compound ClassSpecific DerivativeTargetAssayIC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/IC₅₀)Reference
Entry/Fusion Inhibitors Arbidol (Umifenovir)HemagglutininPlaque Reduction---
Neuraminidase Inhibitors 3-Indolinone derivativesNeuraminidaseEnzyme assay0.1-0.7 nM (Oseltamivir control)--
Replication Inhibitors 3-IndoleacetonitrileUnknownCell-based-1000-1500-
Indole-containing triazolesUnknownCell-based1.34 (Compound 7a)>100>74.63
Indole-2-carboxylate derivativesUnknownCell-based7.53 (Compound 14f)>91.112.1
Table 3: Antiviral Activity of Indole Derivatives against Other Viruses
VirusCompound ClassSpecific DerivativeTargetAssayEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference
Dengue & Zika Virus Indole alkaloidsCompound 22NS4BCell-basedDENV2: 2.2-6.0, ZIKV: 0.1-0.6>100>4.5 (DENV), >166 (ZIKV)
Indole alkaloidstrans-14NS4BCell-basedDENV2: 0.6-1.9, ZIKV: 0.2-1.2>100>52 (DENV), >83 (ZIKV)
Hepatitis C Virus (HCV) TetrahydroindolesN-benzyl substitutedUnknownReplicon Assay2.6 (gt 2a)>100>38.5
Indole acrylamides5-CN substitutedUnknownReplicon Assay1.161.656.9
Coronaviruses Indole alkaloids (in silico)Ajmalicine, YohimbineMproDocking study---
Arbidol (Umifenovir)Spike protein/ACE2Cell-based4.11--
Filoviruses (Ebola, Marburg) Marine fungus-derived indole alkaloidsCompound W12Viral EntryPseudovirus AssayEBOV: <0.75, MARV: <0.75>48>64

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess the antiviral efficacy of indole derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and incubate.

  • Compound Treatment: Treat the cells with serial dilutions of the indole derivative and incubate for a period equivalent to the antiviral assay.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • CC₅₀ Calculation: The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus Titration: Perform serial dilutions of the virus stock to determine the titer that produces a countable number of plaques (typically 50-100 per well).

  • Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the indole derivative. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Overlay Application: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the test compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation and Visualization: Incubate the plates until plaques are visible. Fix the cells and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • EC₅₀/IC₅₀ Calculation: Count the number of plaques in each well. The percentage of plaque reduction is plotted against the compound concentration to determine the EC₅₀ or IC₅₀ value.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT, which is essential for the reverse transcription of the viral RNA genome into DNA.

  • Assay Setup: The assay is typically performed in a microplate format. A template/primer hybrid (e.g., poly(A) • oligo(dT)) is immobilized on the surface of streptavidin-coated wells.

  • Reaction Mixture: Add recombinant HIV-1 RT, deoxynucleoside triphosphates (dNTPs, including a labeled dUTP such as DIG-dUTP), and serial dilutions of the indole derivative to the wells.

  • Enzymatic Reaction: Incubate the plate to allow the RT to synthesize a new DNA strand, incorporating the labeled dNTPs.

  • Detection: The amount of incorporated label is quantified using an antibody conjugate (e.g., anti-DIG-HRP) followed by the addition of a colorimetric or chemiluminescent substrate.

  • IC₅₀ Calculation: The signal intensity, which is proportional to RT activity, is measured. The percentage of inhibition is plotted against the compound concentration to determine the IC₅₀ value.

HIV-1 Integrase (IN) Strand Transfer Assay

This assay assesses the ability of compounds to inhibit the strand transfer step of HIV-1 integration, where the viral DNA is inserted into a target DNA molecule.

  • Substrate Immobilization: A double-stranded oligonucleotide mimicking the HIV-1 LTR U5 donor substrate (DS) DNA with a biotin label at one end is coated onto streptavidin-coated microplate wells.

  • Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is added to the wells and pre-incubated with serial dilutions of the indole derivative.

  • Strand Transfer Reaction: A target substrate (TS) DNA with a 3'-end modification is added to initiate the strand transfer reaction, where the integrase ligates the DS DNA into the TS DNA.

  • Detection: The integrated product is detected using an HRP-labeled antibody that recognizes the 3'-end modification of the TS DNA. A colorimetric substrate is then added.

  • IC₅₀ Calculation: The absorbance is measured, and the percentage of inhibition is plotted against the compound concentration to determine the IC₅₀ value.

Neuraminidase (NA) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of viral neuraminidase, an enzyme crucial for the release of progeny virions from infected cells.

  • Virus and Inhibitor Incubation: Diluted virus is pre-incubated with serial dilutions of the indole derivative in a 96-well plate.

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the wells.

  • Enzymatic Reaction: The plate is incubated to allow the neuraminidase to cleave the substrate, releasing a fluorescent product (4-methylumbelliferone).

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence is measured using a fluorometer.

  • IC₅₀ Calculation: The fluorescence intensity is proportional to the NA activity. The percentage of inhibition is plotted against the compound concentration to determine the IC₅₀ value.

HCV Replicon Assay

This cell-based assay utilizes human hepatoma cells containing a subgenomic HCV RNA that can replicate autonomously. It is a key tool for identifying and characterizing HCV replication inhibitors.

  • Cell Seeding and Compound Treatment: Huh-7 cells harboring the HCV replicon are seeded in multi-well plates. The cells are then treated with serial dilutions of the indole derivative.

  • Incubation: The plates are incubated for a period that allows for several rounds of replicon replication.

  • Quantification of Replication: HCV replication is quantified by measuring the expression of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using RT-qPCR.

  • EC₅₀ Calculation: The signal from the reporter assay or the amount of HCV RNA is measured. The percentage of inhibition is plotted against the compound concentration to determine the EC₅₀ value.

Mechanisms of Action and Signaling Pathways

Indole derivatives exert their antiviral effects through diverse mechanisms, often targeting specific viral proteins or host factors involved in the viral life cycle. The following diagrams, generated using Graphviz, illustrate some of these key mechanisms and experimental workflows.

Antiviral_Mechanisms_of_Indole_Derivatives cluster_virus_lifecycle Viral Life Cycle cluster_indole_derivatives Indole Derivatives - Mechanisms of Action Entry Entry Uncoating Uncoating Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Arbidol Arbidol (Entry/Fusion Inhibitor) Arbidol->Entry Inhibits Delavirdine Delavirdine (Reverse Transcriptase Inhibitor) Delavirdine->Replication Inhibits Reverse Transcription Indole_Integrase_Inhibitors Indole-based Integrase Inhibitors Indole_Integrase_Inhibitors->Replication Inhibits Integration of Viral DNA Indolinones Indolinones (Neuraminidase Inhibitors) Indolinones->Release Inhibits

Caption: Mechanisms of action of different classes of antiviral indole derivatives targeting various stages of the viral life cycle.

HIV_Inhibition_Pathways cluster_hiv_lifecycle HIV Replication Cycle cluster_inhibitors Indole-Based HIV Inhibitors Viral_Entry Viral Entry (Fusion) Reverse_Transcription Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration Integration into Host Genome Reverse_Transcription->Integration Viral_Protein_Synthesis Viral Protein Synthesis Integration->Viral_Protein_Synthesis Virion_Assembly_Release Virion Assembly & Release Viral_Protein_Synthesis->Virion_Assembly_Release RT_Inhibitors Reverse Transcriptase Inhibitors (e.g., Delavirdine) RT_Inhibitors->Reverse_Transcription Blocks Integrase_Inhibitors Integrase Inhibitors (e.g., Indole-β-diketo acids) Integrase_Inhibitors->Integration Blocks

Caption: Inhibition of the HIV replication cycle by indole-based reverse transcriptase and integrase inhibitors.

Experimental_Workflow_Plaque_Assay Start Start Seed_Cells Seed Host Cells in Multi-well Plate Start->Seed_Cells Cell_Monolayer Incubate to Form Confluent Monolayer Seed_Cells->Cell_Monolayer Treat_with_Compound Treat Cells with Serial Dilutions of Indole Derivative Cell_Monolayer->Treat_with_Compound Infect_with_Virus Infect Cells with Virus Treat_with_Compound->Infect_with_Virus Add_Overlay Add Semi-Solid Overlay with Compound Infect_with_Virus->Add_Overlay Incubate_Plaques Incubate for Plaque Formation Add_Overlay->Incubate_Plaques Stain_and_Count Fix, Stain, and Count Plaques Incubate_Plaques->Stain_and_Count Calculate_IC50 Calculate IC₅₀ Value Stain_and_Count->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized experimental workflow for the plaque reduction assay to determine antiviral efficacy.

Benchmarking 5-cyano-1H-indole-2-carboxylic Acid Against Known Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2][4][5] This suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune surveillance.[6][7] Consequently, IDO1 has emerged as a significant target for cancer immunotherapy.[8][9]

The indole-2-carboxylic acid scaffold is a recurring motif in the design of IDO1 inhibitors.[10][11][12] Given this precedent, this guide provides a comparative benchmark for 5-cyano-1H-indole-2-carboxylic acid against established, clinically-trialed IDO1 inhibitors. While direct inhibitory data for this compound is not yet publicly available, this document serves as a framework for its potential evaluation and situates it within the landscape of known IDO1-targeting compounds. The following sections present quantitative data for leading IDO1 inhibitors, detailed experimental protocols for assessing IDO1 inhibition, and a visualization of the IDO1 signaling pathway.

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the in vitro potency of several well-characterized IDO1 inhibitors. These compounds represent various stages of clinical and preclinical development and serve as a benchmark for evaluating novel inhibitor candidates like this compound.

InhibitorTypeTarget(s)IC50 (Enzymatic Assay)IC50 (Cell-Based Assay)KiReference(s)
Epacadostat (INCB024360)Hydroxyamidine, ReversibleIDO1~10 nM - 71.8 nM3.4 nM (OCI-AML2), 7.1 nM (HeLa)-[6][13][14][15]
Linrodostat (BMS-986205)-IDO1 (Irreversible)1.7 nM1.1 nM (HEK293-IDO1)-[8][16][17][18]
Navoximod (GDC-0919)-IDO128 nM70 nM, 75 nM (EC50)5.8 nM, 7 nM[19][20][21][22][23]
Indoximod (1-Methyl-D-tryptophan)Tryptophan MimeticIDO Pathway (mTOR regulation)Weak direct inhibitor--[24][25][26]

IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition Constant): An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Experimental Protocols

To facilitate the evaluation of this compound, two standard protocols for measuring IDO1 inhibitory activity are provided below.

Cell-Free Recombinant Human IDO1 Enzyme Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

Procedure:

  • Prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[27]

  • Add serial dilutions of the test compound to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Add the recombinant IDO1 enzyme to the wells and pre-incubate with the compound.

  • Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.[27]

  • Incubate the plate at 37°C for 30-60 minutes.[27]

  • Stop the reaction by adding 30% (w/v) TCA.[27]

  • Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[27]

  • Centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new plate and add 2% (w/v) p-DMAB in acetic acid.

  • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[27]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell-Based IDO1 Inhibition Assay (HeLa or SK-OV-3 cells)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing data that may better reflect in vivo efficacy.

Materials:

  • HeLa or SK-OV-3 human cancer cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Interferon-gamma (IFN-γ)

  • L-Tryptophan

  • Test compound dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • HPLC system with UV or DAD detector

Procedure:

  • Seed HeLa or SK-OV-3 cells in a 96-well plate and allow them to adhere overnight.[27][28]

  • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.[28]

  • Remove the medium and add fresh medium containing L-tryptophan and serial dilutions of the test compound.

  • Incubate the plate for 24-48 hours at 37°C.[28]

  • Collect the cell culture supernatant.

  • Add TCA to the supernatant to a final concentration of 10% (w/v) to precipitate proteins.[28]

  • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[28]

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the clear supernatant to HPLC vials.

  • Analyze the samples by HPLC to quantify the concentration of kynurenine.

  • Calculate the percentage of inhibition and determine the IC50 value.[28]

Mandatory Visualization

The following diagrams illustrate the IDO1 signaling pathway and a general experimental workflow for inhibitor screening.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Tryptophan_Depletion Tryptophan Depletion Kynurenine Kynurenine Kynurenine_Accumulation Kynurenine Accumulation IDO1->Kynurenine Catalysis Inhibitor 5-cyano-1H-indole- 2-carboxylic acid (or known inhibitor) Inhibitor->IDO1 Inhibition T_Cell_Suppression T-Cell & NK Cell Suppression / Anergy Tryptophan_Depletion->T_Cell_Suppression Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine_Accumulation->Treg_Activation Immune_Evasion Tumor Immune Evasion T_Cell_Suppression->Immune_Evasion Treg_Activation->Immune_Evasion

Caption: The IDO1 signaling pathway and its role in tumor immune evasion.

Experimental_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis A 1. Prepare Reagents (Enzyme/Cells, Substrate, Buffers) C 3. Incubate Compound with IDO1 Enzyme or Cells A->C B 2. Prepare Serial Dilutions of Test Compound B->C D 4. Initiate & Run Enzymatic Reaction C->D E 5. Stop Reaction & Prepare Sample for Analysis D->E F 6. Quantify Kynurenine (HPLC or Spectrophotometry) E->F G 7. Calculate % Inhibition and Determine IC50 Value F->G

Caption: General experimental workflow for IDO1 inhibitor screening.

References

Comparative Analysis of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory activity of several indole-2-carboxylic acid derivatives against HIV-1 integrase. While specific cross-reactivity data for 5-cyano-1H-indole-2-carboxylic acid is not available in the reviewed literature, this document summarizes the performance of structurally related compounds, offering insights into their potential as therapeutic agents. The data presented is based on in vitro experimental findings.

Data Presentation: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole-2-carboxylic acid derivatives against HIV-1 integrase. Lower IC50 values indicate greater potency.

Compound IDStructureIC50 (µM) for HIV-1 IntegraseCytotoxicity (CC50 in MT-4 cells, µM)
1 Indole-2-carboxylic acid32.37>100
17a (Structure with C6 halogenated benzene ring)3.11>100
9a (Structure with esterified C2 carboxyl and substituted benzyloxymethyl at C3)>50Not reported
9b (Structure with esterified C2 carboxyl and substituted benzyloxymethyl at C3)>50Not reported

Data sourced from a study on indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative data.

HIV-1 Integrase Strand Transfer Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (oligonucleotide substrate mimicking the viral DNA end)

  • Target DNA (oligonucleotide substrate mimicking the host DNA)

  • Assay buffer (containing divalent cations, typically Mg2+)

  • Test compounds (indole-2-carboxylic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Detection system (e.g., fluorescence-based or radioactivity-based)

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the donor DNA, target DNA, and HIV-1 integrase in the assay buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the strand transfer reaction to occur.

  • Detection: The extent of the strand transfer reaction is quantified using a suitable detection method. This often involves measuring the incorporation of the donor DNA into the target DNA.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value, which is the concentration of the compound required to inhibit the strand transfer reaction by 50%, is then determined by plotting the percentage of inhibition against the compound concentration.[1]

Cytotoxicity Assay (MT-4 Cells)

This assay assesses the toxicity of the compounds on a human T-cell line (MT-4).

Materials:

  • MT-4 cells

  • Cell culture medium

  • Test compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a detergent solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: MT-4 cells are seeded into 96-well plates at a specific density.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds. A control group of untreated cells is also maintained.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

  • MTT Addition: The MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.[1]

Mandatory Visualization

The following diagrams illustrate the HIV-1 integration pathway and a general workflow for assessing compound activity.

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Forms complex with Integrase Nuclear Import Nuclear Import Pre-Integration Complex (PIC)->Nuclear Import Host DNA Host DNA Nuclear Import->Host DNA Strand Transfer (Integration) Integrated Provirus Integrated Provirus Host DNA->Integrated Provirus Indole-2-carboxylic acid derivatives Indole-2-carboxylic acid derivatives InhibitionPoint Indole-2-carboxylic acid derivatives->InhibitionPoint InhibitionPoint->Nuclear Import Inhibits Strand Transfer

Caption: HIV-1 Integration Pathway and Inhibition by Indole-2-carboxylic Acid Derivatives.

Experimental_Workflow cluster_workflow Compound Activity Assessment Workflow Start Start: Compound Synthesis Primary_Screening Primary Screening: HIV-1 Integrase Inhibition Assay Start->Primary_Screening Dose_Response Dose-Response Study: Determine IC50 Primary_Screening->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay: Determine CC50 Dose_Response->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity_Assay->Selectivity_Index Lead_Identification Lead Candidate Identification Selectivity_Index->Lead_Identification

Caption: General Experimental Workflow for Assessing Inhibitor Activity and Selectivity.

References

Efficacy of 5-Cyano-1H-indole-2-carboxylic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a notable absence of specific in vitro and in vivo efficacy studies directly focused on 5-cyano-1H-indole-2-carboxylic acid. While the broader indole-2-carboxylic acid scaffold is a common core in the development of various therapeutic agents, research has predominantly centered on the biological activities of its derivatives rather than this specific cyano-substituted molecule.

Currently, there is no publicly available experimental data to construct a detailed comparison of the in vitro and in vivo efficacy of this compound. Studies on analogous compounds, however, suggest that the indole-2-carboxylic acid framework is a versatile platform for designing molecules with a range of biological activities. These activities are largely dictated by the nature and position of substitutions on the indole ring.

Research on Indole-2-Carboxylic Acid Derivatives

Investigations into derivatives of indole-2-carboxylic acid have shown promise in several therapeutic areas:

  • Antiviral Activity: Certain derivatives have been synthesized and evaluated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.

  • Metabolic Diseases: Analogues of indole-2-carboxylic acid have been explored as partial agonists of peroxisome proliferator-activated receptor-gamma (PPARγ), a target for type 2 diabetes treatment.

  • Cardiovascular Health: Some derivatives have been investigated as inhibitors of the microsomal triglyceride transfer protein (MTP), which plays a role in lipid metabolism.

It is important to emphasize that the efficacy and biological targets of these derivatives are highly dependent on their specific structural modifications. The introduction of a cyano group at the 5-position of the indole ring, as in this compound, would significantly alter the molecule's electronic and steric properties, and thus its biological activity. However, without direct experimental evidence, any potential efficacy remains speculative.

Future Directions

The lack of data on this compound highlights a gap in the current scientific literature. Future research could focus on synthesizing and evaluating this compound in a variety of in vitro and in vivo models to determine its potential therapeutic applications. Such studies would be essential to elucidate its mechanism of action, potency, and selectivity.

assessing the selectivity of 5-cyano-1H-indole-2-carboxylic acid for its target

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of preclinical drug development is the rigorous assessment of a compound's selectivity for its intended biological target. High selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile. This guide provides a comparative framework for evaluating the selectivity of 5-cyano-1H-indole-2-carboxylic acid, a member of the broader indole-2-carboxylic acid class of compounds, which have shown activity against a diverse range of biological targets.

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives reported to inhibit various enzymes and receptors. While specific biological data for the 5-cyano substituted version is not extensively published, the known activities of its analogs allow us to predict potential targets and, crucially, off-targets. These include HIV-1 integrase, Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), the N-methyl-D-aspartate (NMDA) receptor, and Cysteinyl leukotriene receptor 1 (CysLT1).

This guide will use a hypothetical scenario where this compound is being investigated as an inhibitor of HIV-1 Integrase. Its selectivity will be assessed against a panel of other known targets of the indole-2-carboxylic acid scaffold.

Comparative Selectivity Data

To assess selectivity, the inhibitory activity of this compound would be quantified against its primary target (HIV-1 Integrase) and a panel of potential off-targets. The data presented below is a hypothetical, yet representative, profile based on published data for various indole-2-carboxylic acid derivatives. This illustrates the kind of data a researcher would generate and analyze.

Target ClassSpecific TargetThis compound (Hypothetical IC50)Alternative 1: Derivative 20a (IC50)[1][2]Alternative 2: Cpd 9o-1 (IC50)[3]Alternative 3: 5-F-I2CA (IC50)[4]Alternative 4: Cpd 17k (IC50)[5]
Primary Target HIV-1 Integrase 0.2 µM 0.13 µM Not ReportedNot ReportedNot Reported
Off-Target PanelIDO1> 50 µMNot Reported1.17 µMNot ReportedNot Reported
TDO> 50 µMNot Reported1.55 µMNot ReportedNot Reported
NMDA Receptor (glycine site)> 100 µMNot ReportedNot Reported61 µMNot Reported
CysLT1 Receptor> 20 µMNot ReportedNot ReportedNot Reported0.0059 µM
CysLT2 Receptor> 20 µMNot ReportedNot ReportedNot Reported15 µM

Interpretation: In this hypothetical scenario, this compound demonstrates high selectivity for its primary target, HIV-1 Integrase. The IC50 value is in the sub-micromolar range, while its activity against a panel of relevant off-targets is significantly weaker (IC50 > 20 µM), indicating a selectivity window of at least 100-fold. This would be a promising result for a lead compound. In contrast, the alternative compounds, while potent against their respective primary targets, also demonstrate the potential for the indole-2-carboxylic acid scaffold to interact with other proteins.

Experimental Protocols

Detailed and standardized protocols are necessary for generating reproducible selectivity data. Below are methodologies for the key assays mentioned.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Principle: A recombinant HIV-1 integrase enzyme is incubated with a donor DNA substrate (representing the viral DNA) and a target DNA substrate (representing the host DNA). The integration of the donor into the target is detected, often through fluorescence or radioactivity.

  • Protocol:

    • Recombinant HIV-1 integrase is pre-incubated with the test compound (e.g., this compound) at various concentrations for 15-30 minutes at room temperature.

    • A pre-processed viral donor DNA substrate is added to the mixture.

    • The strand transfer reaction is initiated by adding a target DNA substrate and MgCl2. The reaction is allowed to proceed for 1-2 hours at 37°C.

    • The reaction is stopped, and the products are separated by gel electrophoresis.

    • The extent of strand transfer is quantified by measuring the amount of integrated product.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

IDO1/TDO Enzyme Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of IDO1 or TDO.

  • Principle: IDO1 and TDO catalyze the conversion of L-tryptophan to N-formylkynurenine. The activity can be measured by monitoring the consumption of tryptophan or the formation of kynurenine.

  • Protocol:

    • The assay is performed in a buffer containing L-tryptophan, methylene blue, and ascorbic acid.

    • Recombinant human IDO1 or TDO enzyme is added to the wells of a microplate.

    • The test compound is added at a range of concentrations.

    • The reaction is initiated by the addition of L-tryptophan.

    • The plate is incubated at 37°C for a set period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of N-formylkynurenine produced is measured, often by converting it to kynurenine and measuring its absorbance at 321 nm.

    • IC50 values are determined from the dose-response curves.

NMDA Receptor Binding Assay

This assay measures the ability of a compound to displace a known radioligand from the glycine binding site of the NMDA receptor.

  • Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]glycine or a specific glycine site antagonist) for binding to synaptic membranes rich in NMDA receptors.

  • Protocol:

    • Rat cortical synaptic membranes are prepared and incubated with a fixed concentration of the radioligand.

    • The test compound is added at increasing concentrations.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters (representing bound ligand) is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Visualizing Workflows and Pathways

General Selectivity Profiling Workflow

The following diagram illustrates a typical workflow for assessing the selectivity of a lead compound.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Analysis A Identify Lead Compound (e.g., this compound) B Primary Target Assay (e.g., HIV-1 Integrase) A->B Test C Define Off-Target Panel (IDO1, NMDA-R, CysLT1, etc.) B->C If Active D Run Secondary Assays C->D E Determine IC50 for all targets D->E F Calculate Selectivity Ratios (IC50_off-target / IC50_primary) E->F G Decision: Proceed, Optimize, or Terminate F->G

Caption: Workflow for assessing small molecule selectivity.

HIV-1 Lifecycle and Inhibition Point

This diagram shows a simplified representation of the HIV-1 lifecycle and highlights the step inhibited by integrase inhibitors.

cluster_host Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration HIV-1 Integrase Provirus Provirus Integration->Provirus Transcription Transcription & Translation Provirus->Transcription New_Virions New Virus Particles Transcription->New_Virions Virus HIV-1 Virion Virus->Viral_RNA Enters Cell Inhibitor 5-cyano-1H-indole- 2-carboxylic acid Inhibitor->Integration Inhibits

Caption: Inhibition of HIV-1 lifecycle by an integrase inhibitor.

References

Safety Operating Guide

Personal protective equipment for handling 5-cyano-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 5-cyano-1H-indole-2-carboxylic Acid

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications & Rationale
Eyes/Face Safety Goggles / Face ShieldMust be worn to prevent eye contact with dust or splashes.[1][2] A face shield is recommended when there is a significant splash risk.[6]
Hands Chemical-Resistant Nitrile GlovesNitrile gloves offer robust protection against a wide array of chemicals.[7][8] Thin disposable nitrile gloves provide a barrier for brief contact and must be discarded immediately after contamination.[9] Double-gloving is recommended for enhanced safety.[6]
Body Laboratory Coat / Impervious GownA lab coat is the minimum requirement. An impervious gown should be worn during procedures with a higher risk of contamination.[6]
Respiratory NIOSH-Approved RespiratorUse is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational workflow is critical for minimizing exposure and preventing contamination. All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[1][4]

Experimental Protocol:

  • Preparation and Inspection:

    • Ensure that a safety shower and eyewash station are readily accessible and operational before beginning work.[1]

    • Inspect all PPE for integrity (e.g., no rips or tears in gloves) before donning.

    • Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Donning PPE:

    • Don a laboratory coat or impervious gown.

    • Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown.

    • Don the second pair of nitrile gloves over the first, pulling the cuffs over the sleeves of the gown.[6]

    • Don safety goggles. If a significant splash risk exists, use a face shield over the goggles.

    • If required, don a NIOSH-approved respirator.

  • Chemical Handling:

    • Perform all manipulations, including weighing and preparing solutions, within the chemical fume hood to avoid inhalation of dust.

    • Avoid any direct contact with the chemical. Use spatulas and other appropriate tools for transfer.

    • Keep the container of this compound tightly closed when not in use.[2][4][5]

  • Decontamination and Immediate Waste Management:

    • Upon any spill, immediately decontaminate the area according to your institution's established procedures.

    • If gloves become contaminated, remove and discard them immediately, then don a fresh pair.[9]

    • All disposable items that come into contact with the chemical (e.g., pipette tips, bench paper) are considered contaminated waste. Place them in a designated, sealed waste container within the fume hood.

  • Doffing PPE:

    • Remove PPE in an order that minimizes cross-contamination. A common sequence is to remove the outer pair of gloves first, followed by the gown/lab coat and face shield/goggles, and finally the inner pair of gloves.

    • Never reuse disposable gloves.[9]

  • Personal Hygiene:

    • Immediately after removing all PPE, wash hands and forearms thoroughly with soap and water.[2][4][5]

    • Do not eat, drink, or smoke in the laboratory area.[2][4][5]

G cluster_prep 1. Preparation cluster_ppe 2. PPE Protocol cluster_handling 3. Chemical Handling cluster_cleanup 4. Decontamination & Waste cluster_disposal 5. Final Disposal A Assess Hazards & Review SDS B Verify Fume Hood & Safety Shower/Eyewash A->B C Don Lab Coat, Double Gloves, & Goggles B->C Proceed if Safe D Handle Chemical in Fume Hood C->D Begin Work E Keep Container Tightly Closed D->E F Clean Work Area & Segregate Waste E->F After Use G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H I Dispose of Waste via Approved Channels H->I Final Step

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

  • Waste Segregation: All solid waste (contaminated gloves, wipes, bench paper) and unused chemical product must be collected in a clearly labeled, sealed hazardous waste container.

  • Regulatory Compliance: The disposal of the container and its contents must be handled through an approved waste disposal plant.[4][5] Follow all applicable federal, state, and local environmental regulations.

  • Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and decontaminated or disposed of as hazardous waste.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.